MSC-1186
Description
Properties
Molecular Formula |
C19H17ClFN7O2S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]-2-pyridinyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26) |
InChI Key |
WBFJDKLBAAHKIL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to MSC-1186: A Highly Selective Pan-SRPK Inhibitor
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of MSC-1186, a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). This compound serves as a valuable chemical probe for investigating the roles of SRPKs in cellular processes and their potential as therapeutic targets in oncology.
Core Target Profile
This compound is an ATP-competitive inhibitor targeting the highly conserved catalytic sites of SRPK1, SRPK2, and SRPK3. Its primary function is to attenuate the phosphorylation of SR proteins, which are key regulators of pre-mRNA splicing.[1][2] Dysregulation of SRPK activity and the subsequent aberrant splicing of various gene transcripts are implicated in the progression of numerous cancers.[3]
Quantitative Data Summary
The inhibitory activity and cellular potency of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) | Assay Type |
| SRPK1 | 2.7 | Biochemical Kinase Assay |
| SRPK2 | 81 | Biochemical Kinase Assay |
| SRPK3 | 0.6 | Biochemical Kinase Assay |
| Table 1: Biochemical Inhibitory Potency of this compound against SRPK Isoforms. |
| Target | EC50 (nM) | Assay Type | Cell Line |
| SRPK1 | 98 | NanoBRET Target Engagement | HEK293T |
| SRPK3 | 40 | NanoBRET Target Engagement | HEK293T |
| Table 2: Cellular Target Engagement of this compound in HEK293T Cells. |
Selectivity Profile: this compound demonstrates exceptional kinome-wide selectivity. In a KINOMEscan assay profiling against 395 different kinases at a concentration of 1 µM, this compound showed minimal off-target binding, highlighting its specificity for the SRPK family.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Biochemical Kinase Assay for IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against SRPK isoforms.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3 enzyme
-
SRPK substrate peptide (e.g., a peptide containing a consensus SRPK phosphorylation motif)
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, DTT, and BSA)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the SRPK enzyme and the substrate peptide to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for the respective SRPK isoform.
-
Allow the kinase reaction to proceed at room temperature for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent ATP detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
NanoBRET™ Target Engagement Assay
This protocol describes the methodology for measuring the cellular target engagement of this compound with SRPK1 and SRPK3 in live cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-SRPK1 or NanoLuc®-SRPK3 fusion proteins
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase Tracer
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well plates
Procedure:
-
Co-transfect HEK293T cells with the appropriate NanoLuc®-SRPK fusion plasmid and a carrier DNA.
-
After 20-24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Prepare a serial dilution of this compound in DMSO and then dilute in Opti-MEM™.
-
In a white 96-well plate, add the cell suspension to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the NanoBRET™ Kinase Tracer to all wells at its predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target engagement.
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Determine the EC50 value by plotting the NanoBRET™ ratios against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling
This protocol provides an overview of the competitive binding assay used to determine the selectivity of this compound.
Principle: The KINOMEscan™ platform utilizes a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged human kinases. The kinase-compound mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.
Procedure (General Overview):
-
This compound is incubated with a large panel of human kinases, each tagged with a unique DNA identifier.
-
The kinase-inhibitor mixtures are passed over a column containing an immobilized, broadly active kinase inhibitor.
-
Kinases that are not bound by this compound will bind to the immobilized ligand and be retained on the column. Kinases bound by this compound will flow through.
-
The amount of each kinase retained on the column is quantified by qPCR using the unique DNA tags.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: SRPK Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Biochemical IC50 Determination.
Caption: Experimental Workflow for NanoBRET Target Engagement Assay.
References
The Discovery and Development of MSC-1186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC-1186 is a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), a family of enzymes integral to the regulation of mRNA splicing. Its discovery was serendipitous, emerging from a medicinal chemistry campaign originally targeting Focal Adhesion Kinase (FAK). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental protocols, and visual representations of its biological context and development workflow.
Discovery
The identification of this compound originated from a fragment-based screening campaign aimed at developing inhibitors for FAK.[1][2][3][4] During this process, a benzimidazole-pyrimidine scaffold was identified that, despite losing its affinity for FAK, demonstrated unexpected and potent inhibitory activity against the SRPK family (SRPK1, SRPK2, and SRPK3).[1][2][3][4] This fortuitous discovery shifted the focus of the research, leading to a structure-guided medicinal chemistry effort to optimize the new scaffold for SRPK inhibition. The key to the high selectivity of the initial fragment was its interaction with the uniquely structured hinge region of the SRPK family, a feature not conserved across the wider kinome.[1][3][4] These optimization efforts culminated in the development of this compound, a chemical probe characterized by its nanomolar potency in cellular assays and exceptional kinome-wide selectivity.[1][2][3][4]
Mechanism of Action
This compound functions as a reversible, ATP-competitive inhibitor of SRPK1, SRPK2, and SRPK3. The human genome encodes these three SRPK isoforms, which are serine-threonine kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors (SRSFs).[5] This phosphorylation is a key step in the shuttling of SRSFs from the cytoplasm to the nucleus, where they participate in spliceosome assembly.[5] Dysregulation of SRPK activity is implicated in tumorigenesis.[5]
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the SRPK enzymes. Its benzimidazole-pyrimidine core acts as a hinge-binding moiety, forming essential hydrogen bonds with the kinase hinge region.[6] The high selectivity of this compound is attributed to its ability to interact with non-conserved residues in the uniquely flexible hinge region of the SRPK family, leading to minimal off-target activity against other kinases.[1][3][4][6]
In a cellular context, the inhibition of SRPKs by this compound leads to a reduction in the phosphorylation of SR proteins. Interestingly, when combined with inhibitors of CDC2-like kinases (CLKs), which are another family of kinases that phosphorylate SR proteins in the nucleus, this compound shows an additive effect in attenuating SR-protein phosphorylation.[1][3][4][6]
Quantitative Data
Table 1: In Vitro Biochemical Activity of this compound
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.6 |
Data sourced from MedchemExpress and the Structural Genomics Consortium.[2][5]
Table 2: Cellular Target Engagement of this compound in HEK293T Cells (NanoBRET Assay)
| Target | EC50 (nM) |
| SRPK1 | 98 |
| SRPK3 | 40 |
Data sourced from MedchemExpress.[2]
Table 3: Kinome-wide Selectivity of this compound
| Assay Platform | Screening Concentration (µM) | Number of Kinases Screened | Significant Off-Target Hits |
| Reaction Biology | 1 | 395 | None reported |
Data sourced from the Structural Genomics Consortium.[5] this compound is noted for its excellent kinome-wide selectivity.[1][2][3][4]
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
Biochemical potency of this compound against SRPK isoforms was determined using a radiometric or fluorescence-based kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human SRPK1, SRPK2, and SRPK3 enzymes were used. A generic or specific peptide substrate for SRPKs was prepared in assay buffer.
-
Compound Preparation: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP (at or near the Km concentration) were combined in the wells of a microtiter plate. The reaction was initiated by the addition of the enzyme.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: For radiometric assays, ³³P-ATP was used, and the incorporation of phosphate (B84403) into the substrate was measured by scintillation counting after capturing the substrate on a filter. For fluorescence-based assays, the depletion of ATP or the generation of ADP was measured using a commercial kit (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each concentration of this compound was calculated relative to DMSO controls. IC50 values were determined by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement (NanoBRET™ Assay)
The cellular potency of this compound was assessed using the NanoBRET™ Target Engagement Intracellular Kinase Assay.
-
Cell Preparation: HEK293T cells were transiently transfected with plasmids encoding SRPK1 or SRPK3 fused to NanoLuc® luciferase.
-
Cell Plating: Transfected cells were seeded into 96-well plates and incubated for 20-24 hours to allow for protein expression.
-
Compound and Tracer Addition: Cells were treated with a serial dilution of this compound. A cell-permeable fluorescent energy transfer tracer that binds to the ATP pocket of the kinases was then added.
-
Equilibration: The plate was incubated for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
-
Lysis and Signal Detection: A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor were added. Bioluminescence resonance energy transfer (BRET) was measured on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Data Analysis: The BRET ratio was calculated and plotted against the concentration of this compound. EC50 values were determined using a sigmoidal dose-response curve.
Kinome-wide Selectivity Profiling
The selectivity of this compound was evaluated against a large panel of human kinases.
-
Assay Platform: A commercial kinase screening service (e.g., Reaction Biology Corp. or DiscoveRx) was used.
-
Compound Concentration: this compound was tested at a single high concentration (e.g., 1 µM) to identify potential off-targets.
-
Assay Principle: The assays are typically activity-based, using either radiometric or mobility shift assay formats, or binding-based, such as the KINOMEscan™ platform which measures the ability of a compound to compete with an immobilized ligand for binding to the kinase active site.
-
Data Interpretation: The percentage of inhibition for each kinase in the panel was determined. A significant off-target hit is typically defined as >50% or >75% inhibition at the screening concentration. The results are often visualized as a dendrogram to show the relationships between the inhibited kinases.
Conclusion and Future Directions
This compound is a valuable research tool for elucidating the biological functions of the SRPK family.[1][3][4] Its high potency and selectivity make it a superior chemical probe compared to earlier, less specific SRPK inhibitors.[6] The additive effect observed with CLK inhibitors suggests a potential therapeutic strategy of dual SRPK/CLK inhibition for diseases where this pathway is dysregulated, such as certain cancers.[1][3][4][6]
Currently, the development of this compound is at a preclinical stage, and it serves as a chemical probe available through the Structural Genomics Consortium.[1][3][4][6] There is no publicly available information indicating that this compound has entered clinical trials. Future research will likely focus on further characterizing its effects in various disease models and potentially optimizing its pharmacokinetic properties for in vivo studies.
References
- 1. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eubopen.org [eubopen.org]
- 5. researchgate.net [researchgate.net]
- 6. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MSC-1186 in the Inhibition of SR-Protein Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a critical role in the regulation of pre-mRNA splicing. The phosphorylation of SR proteins, primarily mediated by SR protein kinases (SRPKs) and CDC2-like kinases (CLKs), is a key mechanism controlling their subcellular localization and activity. Dysregulation of this process has been implicated in various diseases, including cancer and viral infections. MSC-1186 has emerged as a potent and highly selective, reversible chemical probe for the SRPK family, offering a valuable tool for dissecting the biological functions of these kinases and exploring their therapeutic potential. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Introduction to SR-Protein Phosphorylation and this compound
SR proteins are characterized by the presence of one or two RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine and serine residues (the RS domain). The phosphorylation state of the RS domain is a critical determinant of SR protein function. Cytoplasmic SRPKs (SRPK1, SRPK2, and SRPK3) catalyze the initial phosphorylation of SR proteins, a necessary step for their import into the nucleus.[1] Once in the nucleus, CLK family members can further phosphorylate SR proteins, modulating their subnuclear localization and their engagement with the splicing machinery.[1]
This compound is a potent, cell-active, and highly selective pan-SRPK inhibitor.[2] It originated from a fragment-based screening campaign initially targeting focal adhesion kinase (FAK).[3] Through structure-guided medicinal chemistry, a scaffold with a benzimidazole-pyrimidine core was optimized to achieve remarkable potency and selectivity for the SRPK family.[3][4] this compound's selectivity is driven by non-conserved interactions with the uniquely structured hinge region of the SRPK family.[3]
Quantitative Inhibitory Profile of this compound
This compound demonstrates nanomolar potency against SRPK isoforms in both biochemical and cellular assays. Its inhibitory activity has been extensively characterized, and the key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against SRPK Isoforms
| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| SRPK1 | Biochemical Activity Assay | 2.7 | - | [2] |
| SRPK2 | Biochemical Activity Assay | 81 | 145 (ITC) | [2] |
| SRPK3 | Biochemical Activity Assay | 0.59 | - | [2] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity of this compound
| Target | Cell Line | Assay Type | EC50 (nM) (Intact Cells) | IC50 (nM) (Lysed Cells) | Reference |
| SRPK1 | HEK293T | NanoBRET | 98 | 44 | [2] |
| SRPK2 | HEK293T | NanoBRET | - | 149 | [2] |
| SRPK3 | HEK293T | NanoBRET | 40 | 40 | [2] |
EC50: Half-maximal effective concentration. NanoBRET: Bioluminescence Resonance Energy Transfer.
Mechanism of Action and Signaling Pathways
This compound acts as an ATP-competitive inhibitor of SRPK1, SRPK2, and SRPK3. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream targets, the SR proteins. This inhibition has a direct impact on the nucleocytoplasmic shuttling of SR proteins and, consequently, on pre-mRNA splicing.
Signaling Pathway of SR-Protein Phosphorylation and Inhibition by this compound
The following diagram illustrates the central role of SRPKs in SR protein phosphorylation and the point of intervention for this compound.
Caption: SR-protein phosphorylation pathway and this compound inhibition.
Additive Effect with CLK Inhibitors
Notably, the combination of this compound with inhibitors of CDC2-like kinases (CLKs) has been shown to result in an additive effect on the attenuation of SR-protein phosphorylation.[3][4] This suggests that dual inhibition of both SRPK and CLK families could be a more effective strategy for modulating splicing-related pathologies.
Caption: Additive effect of this compound and CLK inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound's inhibitory effect on SR-protein phosphorylation.
In Vitro SRPK Kinase Activity Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified SRPK in a biochemical setting.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution (10 mM stock)
-
[γ-³³P]ATP
-
This compound (or other test compounds) dissolved in DMSO
-
P81 phosphocellulose paper
-
1% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a kinase reaction mixture containing Kinase Assay Buffer, the specific SRPK enzyme, and the substrate (MBP).
-
Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of this compound to SRPK in live cells.
Materials:
-
HEK293T cells
-
Expression vector for SRPK-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Tracer K-10
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound (or other test compounds) dissolved in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals (460 nm and 610 nm)
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Transfect the cells with the SRPK-NanoLuc® fusion protein expression vector and incubate for 24-48 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the this compound dilutions to the cells, followed by the NanoBRET® Tracer K-10.
-
Add the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Incubate at room temperature for 2 hours.
-
Measure the donor emission at 460 nm and the acceptor emission at 610 nm using a BRET-capable luminometer.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Determine the EC50 value by plotting the BRET ratio as a function of this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of SR-Protein Phosphorylation
This method is used to assess the phosphorylation status of SR proteins in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (e.g., mAb104), anti-total SR protein (e.g., anti-SRSF1), and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include a DMSO-only control.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with antibodies against total SR protein and a loading control.
-
Quantify the band intensities to determine the relative change in SR protein phosphorylation.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's inhibitory activity.
Conclusion
This compound is a highly valuable chemical probe for studying the roles of SRPK1, SRPK2, and SRPK3 in cellular processes. Its high potency and selectivity, coupled with its demonstrated activity in cells, make it an excellent tool for investigating the consequences of SRPK inhibition on SR-protein phosphorylation and pre-mRNA splicing. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound effectively in their own studies. The additive effect observed with CLK inhibitors also opens up new avenues for exploring combinatorial therapeutic strategies targeting the spliceosome. Further research leveraging this compound will undoubtedly continue to illuminate the complex regulatory networks governing RNA processing in both health and disease.
References
The Structural Basis of MSC-1186's Potent and Selective Inhibition of Serine-Arginine Protein Kinases (SRPKs)
For Immediate Release
FRANKFURT, Germany – In the intricate world of cellular signaling, the selective inhibition of protein kinases remains a formidable challenge for drug discovery. The high degree of conservation in the ATP-binding pocket across the kinome often leads to off-target effects. However, the development of MSC-1186, a potent and highly selective pan-inhibitor of the Serine-Arginine Protein Kinase (SRPK) family, represents a significant advancement. This technical guide delves into the structural underpinnings of this compound's remarkable selectivity, presenting key quantitative data, experimental methodologies, and visual representations of the involved pathways and interactions.
Core Thesis: Exploiting Non-Conserved Regions for Selectivity
The foundation of this compound's selectivity for the SRPK family—comprising SRPK1, SRPK2, and SRPK3—lies in its unique interaction with the kinase hinge region.[1][2][3][4][5] While many kinase inhibitors are designed to target the highly conserved ATP-binding site, the development of this compound stemmed from a serendipitous discovery during a fragment-based screening campaign initially aimed at the focal adhesion kinase (FAK).[1][2][3][4] A scaffold that lost its affinity for FAK demonstrated unexpected potency and selectivity for the SRPK family.[1][2][3][4]
Subsequent structure-guided medicinal chemistry efforts revealed that non-conserved interactions with the uniquely structured hinge region of SRPKs were the primary drivers of this exclusive selectivity.[1][2][3][4][5] The inhibitor's benzimidazole-pyrimidine core acts as a hinge-binding moiety, facilitating a crucial hydrogen bond with the backbone amide of Leu168 in SRPK1.[2] The flexibility of this region, further enhanced by the presence of Gly169, allows the hinge to flip and accommodate the inhibitor in a manner not possible in other kinase families.[2] This structural nuance is the cornerstone of this compound's impressive kinome-wide selectivity.[1][2][3][4]
Quantitative Analysis of this compound's Potency and Selectivity
This compound exhibits nanomolar potency against all three members of the SRPK family in biochemical assays and demonstrates on-target engagement in cellular contexts. The following tables summarize the key quantitative data for this compound and its accompanying negative control, MSC-5360.
Table 1: In Vitro Biochemical Potency of this compound Against SRPK Isoforms
| Target | Assay Type | IC50 (nM) |
| SRPK1 | Biochemical Activity | 2.7[6][7][8] |
| SRPK2 | Biochemical Activity | 81[6][7][8] |
| SRPK3 | Biochemical Activity | 0.59[6][7] |
Table 2: Cellular Target Engagement and Potency of this compound
| Target | Cell Line | Assay Type | IC50 / EC50 (nM) |
| SRPK1 | HEK293T | NanoBRET™ (intact cells) | 98[6][8] |
| SRPK1 | - | NanoBRET™ (lysed cells) | 44[6][7] |
| SRPK2 | - | NanoBRET™ (lysed cells) | 149[6][7] |
| SRPK3 | HEK293T | NanoBRET™ (intact cells) | 40[6][8] |
| SRPK3 | - | NanoBRET™ (lysed cells) | 40[6][7] |
Table 3: Binding Affinity of this compound
| Target | Assay Type | Kd (nM) |
| SRPK2 | Isothermal Titration Calorimetry (ITC) | 145[6][7] |
Key Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against the SRPK kinases.
-
Methodology: These assays were performed at Reaction Biology.[6][7] A standard radiometric or fluorescence-based assay format is typically used. The kinase, a suitable substrate (such as a synthetic peptide or a protein like Myelin Basic Protein), and ATP (often radiolabeled [γ-³²P]ATP) are incubated in a buffer system.[9][10][11] The inhibitor (this compound) is added at varying concentrations. The reaction is allowed to proceed for a set time and then stopped. The amount of phosphorylated substrate is then quantified, and the IC50 value is calculated from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity (Kd) and thermodynamic parameters of the interaction between this compound and SRPK2.
-
Methodology: ITC directly measures the heat released or absorbed during a binding event. A solution of this compound is titrated into a solution containing the SRPK2 protein in the sample cell of a calorimeter. The heat changes upon binding are measured and integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Cellular Target Engagement (NanoBRET™ Assay)
-
Objective: To confirm that this compound engages with its intended SRPK targets within a cellular environment.
-
Methodology: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay. In this system, the target protein (SRPK) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the ATP-binding pocket of the kinase is added to the cells. When the tracer is bound to the kinase, the energy from the luciferase is transferred to the fluorescent tracer, generating a BRET signal. When an inhibitor like this compound is added, it displaces the tracer from the active site, leading to a decrease in the BRET signal. This allows for the quantitative measurement of inhibitor binding in both intact and lysed cells.[6][7]
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using Graphviz, illustrate the key interactions and pathways discussed.
Caption: Structural basis of this compound's selective binding to the SRPK1 active site.
Caption: Simplified signaling pathway of SR protein phosphorylation and the point of this compound inhibition.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound stands out as a powerful chemical probe for studying the biology of the SRPK family.[1][2] Its development underscores a successful strategy in modern drug discovery: exploiting subtle, non-conserved structural features within a kinase's active site to achieve remarkable selectivity. The detailed characterization of this compound, from its biochemical potency to its cellular engagement and the elucidation of its binding mode through co-crystallography, provides a comprehensive blueprint for its use in further research. The availability of a structurally similar but inactive control compound, MSC-5360, further enhances its utility as a reliable tool for dissecting the roles of SRPKs in health and disease, including cancer and viral infections.[2][12]
References
- 1. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of SRPK1 and SRPK2 as the Major Cellular Protein Kinases Phosphorylating Hepatitis B Virus Core Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide Release Sequences in the Protein Kinase SRPK1 Accelerate Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRPK2 Kinase Enzyme System [promega.com]
- 12. The Development of Selective Chemical Probes for Serine Arginine Protein Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Kinome-Wide Selectivity of MSC-1186: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MSC-1186, a potent and highly selective pan-inhibitor of Serine-Arginine Protein Kinases (SRPKs). Developed as a chemical probe, this compound serves as a critical tool for investigating the roles of SRPK family members in cellular processes, particularly pre-mRNA splicing, and their implications in diseases such as cancer.[1][2][3] This document details the inhibitor's selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the relevant signaling pathways.
Mechanism of Action and Target Profile
This compound is an ATP-competitive inhibitor that demonstrates potent, nanomolar activity against all three isoforms of the Serine-Arginine Protein Kinase family: SRPK1, SRPK2, and SRPK3.[1][4] These kinases are crucial regulators of pre-mRNA splicing.[3] The primary mechanism involves the phosphorylation of serine/arginine-rich (SR) domains on splicing factor proteins (SRSFs).[3]
SRPK1, which is predominantly located in the cytoplasm, phosphorylates SRSFs, facilitating their translocation into the nucleus.[3] Once in the nucleus, other kinases, such as the CDC2-like kinase (CLK) family, work in synergy with SRPKs to further phosphorylate SR proteins, which promotes the assembly of the spliceosome.[3] By inhibiting SRPKs, this compound disrupts this phosphorylation cascade, thereby affecting alternative splicing events that are often dysregulated in diseases like cancer.[3] Notably, combining this compound with CLK inhibitors results in an additive effect in attenuating the phosphorylation of SR-proteins.[2][5]
The exceptional selectivity of this compound is attributed to its unique interactions with the non-conserved, uniquely structured hinge region of the SRPK family, a feature discovered during a fragment-based screening campaign.[2][5]
Quantitative Kinase Selectivity Data
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The tables below summarize the key inhibitory concentrations (IC₅₀), cellular efficacy (EC₅₀), and dissociation constants (Kd).
Table 1: Biochemical and Cellular Potency of this compound against SRPK Isoforms
| Target | Assay Type | IC₅₀ / EC₅₀ (nM) |
| SRPK1 | Biochemical IC₅₀ | 2.7[1] |
| SRPK2 | Biochemical IC₅₀ | 81[1] |
| SRPK3 | Biochemical IC₅₀ | 0.6[1] |
| SRPK1 | NanoBRET™ EC₅₀ (HEK293T cells) | 98[1][3] |
| SRPK3 | NanoBRET™ EC₅₀ (HEK293T cells) | 40[1][3] |
| SRPK1 | NanoBRET™ IC₅₀ (lysed cells) | 44[3] |
| SRPK2 | NanoBRET™ IC₅₀ (lysed cells) | 149[3] |
| SRPK3 | NanoBRET™ IC₅₀ (lysed cells) | 40[3] |
| SRPK2 | Isothermal Titration Calorimetry (ITC) Kd | 145[3] |
Table 2: Kinome-Wide Selectivity Profile
This compound has demonstrated excellent kinome-wide selectivity.[1] In a broad screening panel, its activity was assessed against a large number of kinases to identify potential off-target effects.
| Screening Platform | Number of Kinases | Inhibitor Concentration | Result |
| Reaction Biology Kinase Panel | 395 | 1 µM | Highly selective for SRPK family[3] |
Signaling Pathway of SRPK-Mediated Splicing Regulation
The following diagram illustrates the signaling pathway regulated by SRPK and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core. | Semantic Scholar [semanticscholar.org]
- 3. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: MSC-1186 NanoBRET Assay for Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective, reversible pan-inhibitor of Serine/Arginine-Rich Protein-Specific Kinases (SRPK1, SRPK2, and SRPK3).[1][2] These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR (serine/arginine-rich) proteins, a process often dysregulated in cancer and other diseases.[3] Understanding the direct interaction of small molecules like this compound with their intracellular targets is a critical step in drug discovery. The NanoBRET™ Target Engagement (TE) Assay is a powerful technology that enables the quantitative measurement of compound binding to specific protein targets within living cells.[4][5]
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Assay to quantify the intracellular target engagement of this compound with SRPK kinases. The included data and visualizations will guide researchers in establishing and interpreting this assay for their own drug discovery and development workflows.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement Assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The assay utilizes a target protein (e.g., SRPK1) genetically fused to NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that specifically and reversibly binds to the target kinase is added to the cells. When the tracer binds to the NanoLuc®-fused target, the close proximity allows for energy transfer from the luciferase to the tracer upon addition of the NanoLuc® substrate, resulting in a BRET signal. A test compound, such as this compound, that binds to the same target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This reduction in BRET is used to determine the target engagement and apparent intracellular affinity of the test compound.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound against its primary targets, the SRPK kinases. Table 1 presents the in vitro half-maximal inhibitory concentrations (IC50) from biochemical assays, while Table 2 shows the half-maximal effective concentrations (EC50) determined from cellular NanoBRET™ Target Engagement assays.
Table 1: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 81 |
| SRPK3 | 0.6 |
Data sourced from MedchemExpress and other publications.[1][2]
Table 2: Cellular EC50 Values for this compound using NanoBRET™ Assay in HEK293T Cells
| Target | EC50 (nM) |
| SRPK1 | 98 |
| SRPK3 | 40 |
Data sourced from MedchemExpress.[1]
Signaling Pathway
The SRPK family of kinases are key regulators of mRNA splicing. A simplified representation of the SRPK1 signaling pathway is depicted below. Upstream signaling, for instance through the PI3K/Akt pathway, can lead to the activation and nuclear translocation of SRPK1. In the nucleus, SRPK1 phosphorylates SR proteins, such as SRSF1 (Serine/Arginine-Rich Splicing Factor 1). This phosphorylation is critical for the proper function of the spliceosome and the regulation of alternative splicing of target pre-mRNAs, such as that of the Rac1b oncogene.[6][7][8]
Experimental Protocols
This section provides a detailed, representative protocol for performing the NanoBRET™ Target Engagement Assay with this compound and SRPK1 in HEK293 cells. This protocol is based on standard Promega NanoBRET™ kinase assay protocols and should be optimized for specific cell lines and laboratory conditions.
Experimental Workflow
The overall workflow for the NanoBRET™ Target Engagement Assay is illustrated below.
References
- 1. carnabio.com [carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of SRSF1 by SRPK1 regulates alternative splicing of tumor-related Rac1b in colorectal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MSC-1186 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent, highly selective, and cell-active pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs), targeting SRPK1, SRPK2, and SRPK3.[1] SRPKs are crucial regulators of mRNA splicing through their phosphorylation of serine/arginine (SR)-rich splicing factors.[2][3] Dysregulation of SRPK activity is implicated in the progression of various cancers, making them attractive therapeutic targets.[4] this compound serves as a valuable chemical probe for investigating the biological functions of SRPKs in cancer and for assessing their potential as therapeutic targets.[5]
These application notes provide detailed protocols for utilizing this compound in cancer cell line studies, including methods for assessing its biochemical and cellular potency, effects on cell viability and apoptosis, and its impact on the SRPK signaling pathway. A negative control compound, MSC-5360, is available and recommended for use in parallel to ensure that the observed effects are specific to SRPK inhibition.
Data Presentation
Biochemical and Cellular Potency of this compound
The following tables summarize the known inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of this compound against SRPK isoforms. To date, comprehensive IC₅₀ data across a broad panel of cancer cell lines has not been made publicly available. Researchers are encouraged to determine the IC₅₀ values in their specific cancer cell lines of interest using the protocols provided below.
Table 1: Biochemical Potency of this compound Against SRPK Isoforms
| Target | IC₅₀ (nM) | Assay Conditions |
| SRPK1 | 2.7 | Biochemical activity assay[1][6] |
| SRPK2 | 81 | Biochemical activity assay[1] |
| SRPK3 | 0.6 | Biochemical activity assay[1] |
Table 2: Cellular Potency and Target Engagement of this compound
| Cell Line | Target | Assay | IC₅₀/EC₅₀ (nM) |
| HEK293T | SRPK1 | NanoBRET™ Target Engagement (intact cells) | 98 (EC₅₀)[1] |
| HEK293T | SRPK3 | NanoBRET™ Target Engagement (intact cells) | 40 (EC₅₀)[1] |
| Lysed Cells | SRPK1 | NanoBRET™ Target Engagement | 44 (IC₅₀)[2] |
| Lysed Cells | SRPK2 | NanoBRET™ Target Engagement | 149 (IC₅₀)[2] |
| Lysed Cells | SRPK3 | NanoBRET™ Target Engagement | 40 (IC₅₀)[2] |
Note on Cytotoxicity: In U2OS (human osteosarcoma) and HEK293T (human embryonic kidney) cells, no detectable effect on cell viability was observed after 48 hours of exposure to 1 µM this compound.[2]
Signaling Pathway
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound (and MSC-5360 negative control)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for 48-72 hours.
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" background wells.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Western Blot for Phospho-SR Proteins
This protocol is used to detect the phosphorylation status of SR proteins, a direct downstream target of SRPKs.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRSF, anti-total-SRSF, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.1 µM, 1 µM) for 2-24 hours. Include a vehicle control.
-
Wash cells with cold PBS and lyse in 100-200 µL of lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-phospho-SRSF) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total SR protein and a loading control like GAPDH.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe MSC1186 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols: Investigating the Synergistic Potential of MSC-1186 and a CLK Inhibitor in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of pre-mRNA splicing is a critical cellular process, and its dysregulation is a hallmark of many cancers. This vulnerability presents a promising avenue for therapeutic intervention. Two key families of kinases, Serine/Arginine-Rich Protein Kinases (SRPKs) and CDC2-like Kinases (CLKs), play pivotal roles in phosphorylating Serine/Arginine-rich (SR) proteins, the master regulators of splicing.[1][2][3] MSC-1186 is a potent and highly selective pan-SRPK inhibitor, targeting SRPK1, SRPK2, and SRPK3.[4][5][6] CLK inhibitors, on the other hand, target the CLK family of kinases (CLK1, CLK2, CLK3, CLK4).[7][8] Both families of kinases are essential for the proper phosphorylation and function of SR proteins.[1][7] Notably, the combination of this compound with CLK inhibitors has been shown to produce an additive attenuation of SR-protein phosphorylation, suggesting a potential for synergistic or enhanced anti-cancer activity.[4][6]
These application notes provide a comprehensive experimental protocol for researchers to investigate the combinatorial effects of this compound and a generic CLK inhibitor on cancer cells. The protocols detailed below will enable the assessment of cell viability, apoptosis, cell cycle progression, and target modulation, ultimately allowing for a thorough evaluation of the therapeutic potential of this drug combination.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.
Table 1: IC50 Values of this compound and CLK Inhibitor in Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | CLK Inhibitor IC50 (nM) |
| e.g., HCT116 | ||
| e.g., MDA-MB-231 | ||
| e.g., A549 |
Table 2: Combination Index (CI) Values for this compound and CLK Inhibitor Combination
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Ratio (this compound:CLK Inhibitor) | Fa (Fraction Affected) | CI Value | Interpretation |
| e.g., HCT116 | 1:1 | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| e.g., HCT116 | 1:2 | 0.50 | ||
| 0.75 | ||||
| 0.90 |
Table 3: Apoptosis Induction by this compound and CLK Inhibitor Combination
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | ||
| This compound | e.g., IC50 | ||
| CLK Inhibitor | e.g., IC50 | ||
| Combination | e.g., IC50 + IC50 |
Table 4: Cell Cycle Analysis of Cancer Cells Treated with this compound and CLK Inhibitor
| Treatment | Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | e.g., IC50 | |||
| CLK Inhibitor | e.g., IC50 | |||
| Combination | e.g., IC50 + IC50 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound and a CLK inhibitor, both alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (Tocris, Sigma)[9]
-
CLK inhibitor of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][8]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the CLK inhibitor in complete culture medium.
-
For single-agent treatments, replace the medium with fresh medium containing the diluted compounds.
-
For combination treatments, add the drugs at constant or non-constant ratios (e.g., based on their IC50 values).
-
Include vehicle-treated wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6][11]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each compound and analyze the combination data using the Chou-Talalay method to calculate the Combination Index (CI).[12][13][14][15]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combination using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and CLK inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.[7][16][17]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the CLK inhibitor, or the combination at desired concentrations (e.g., IC50 values) for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and CLK inhibitor
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[18]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[19][20]
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the samples by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for SR Protein Phosphorylation
This protocol assesses the molecular mechanism of action by measuring the phosphorylation of SR proteins.
Materials:
-
Cancer cell lines
-
This compound and CLK inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SR protein (specific for a consensus phosphorylation site), anti-total SR protein, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the CLK inhibitor, or the combination for a short duration (e.g., 2-6 hours) to observe direct effects on phosphorylation.
-
Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent for phospho-protein detection.[4][21]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated SR protein signal to the total SR protein signal and the loading control.
RNA Splicing Analysis (RT-PCR)
This protocol provides a method to analyze changes in alternative splicing of specific target genes.
Materials:
-
Cancer cell lines
-
This compound and CLK inhibitor
-
RNA extraction kit
-
Reverse transcriptase and oligo(dT) or random hexamer primers for cDNA synthesis[22]
-
PCR primers flanking a known alternative splicing event in a target gene.
-
Taq DNA polymerase
-
Agarose (B213101) gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Treat cells with the compounds as desired.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using reverse transcriptase.[23]
-
Perform PCR using primers that flank an alternatively spliced exon of a gene of interest.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands using a gel imaging system. Changes in the ratio of the different sized bands will indicate a shift in the alternative splicing pattern.
-
For a more quantitative analysis, quantitative real-time PCR (qRT-PCR) with primers specific to each splice variant can be performed.[24][25]
Mandatory Visualizations
Caption: Experimental workflow for evaluating the this compound and CLK inhibitor combination.
Caption: Coordinated regulation of SR protein phosphorylation by SRPK and CLK kinases.
References
- 1. kumc.edu [kumc.edu]
- 2. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Mobilization of A Splicing Factor Through A Nuclear Kinase-Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. corefacilities.iss.it [corefacilities.iss.it]
- 21. researchgate.net [researchgate.net]
- 22. OBM Genetics | Translating RNA Splicing Analysis into Diagnosis and Therapy [lidsen.com]
- 23. RT-PCR splicing analysis [bio-protocol.org]
- 24. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Splicing Factor Localization Using MSC-1186
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-mRNA splicing is a critical step in gene expression, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The precise subcellular localization of splicing factors, particularly the Serine/Arginine-rich (SR) proteins, is essential for their function. This localization is primarily controlled by phosphorylation, mediated by kinases such as the Serine/Arginine-Protein Kinase (SRPK) family. MSC-1186 is a potent and highly selective pan-SRPK inhibitor that serves as a valuable chemical probe to investigate the role of SRPK-mediated phosphorylation in the nucleocytoplasmic shuttling and subnuclear organization of splicing factors. These application notes provide detailed protocols for utilizing this compound to study the localization of splicing factors.
Mechanism of Action
This compound is a reversible, ATP-competitive inhibitor of SRPK1, SRPK2, and SRPK3.[1][2][3] By inhibiting SRPK activity, this compound prevents the phosphorylation of SR proteins in the cytoplasm.[4] This hypo-phosphorylated state impairs their import into the nucleus, leading to their accumulation in the cytoplasm.[5][6] This induced relocalization allows for the study of the dynamics and functional consequences of altered splicing factor distribution.
Quantitative Data
The following table summarizes the in vitro and cellular potency of this compound.
| Target | Assay Type | IC50/EC50 (nM) |
| SRPK1 | Biochemical IC50 | 2.7[1][4] |
| SRPK2 | Biochemical IC50 | 81[1][4] |
| SRPK3 | Biochemical IC50 | 0.6[1] |
| SRPK1 | Cellular EC50 (HEK293T) | 98[1] |
| SRPK3 | Cellular EC50 (HEK293T) | 40[1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Splicing Factor Localization
This protocol details the steps to visualize the effect of this compound on the subcellular localization of a specific splicing factor (e.g., SRSF1 or SRSF2) using immunofluorescence microscopy.
Materials:
-
Cell line (e.g., HeLa, HEK293, U2OS, TFK-1)[5]
-
This compound (and a negative control compound, e.g., MSC-5360)
-
Complete cell culture medium
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody against the splicing factor of interest (e.g., anti-SRSF1, anti-SRSF2)
-
Fluorophore-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the desired final concentration. A starting concentration of 1 µM is recommended for cell-based assays.[4] Based on studies with similar SRPK inhibitors, a concentration range of 1-20 µM can be explored.[5]
-
Treat the cells with the this compound-containing medium for a specific duration. A time course of 4, 8, 12, and 24 hours is recommended to determine the optimal treatment time.
-
Include a vehicle control (DMSO) and a negative control compound if available.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each.
-
Counterstain the nuclei with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of the splicing factor staining and DAPI.
-
Quantify the change in localization by measuring the ratio of nuclear to cytoplasmic fluorescence intensity or by counting the percentage of cells showing cytoplasmic accumulation of the splicing factor.
-
Protocol 2: Western Blot Analysis of SR Protein Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of SR proteins.
Materials:
-
Cell line (e.g., HeLa, HEK293)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-SR (e.g., mAb104), anti-SRSF1 (total), and a loading control (e.g., anti-GAPDH or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SR) diluted in 5% BSA in TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with antibodies for total SR protein and a loading control to normalize the data.
-
Visualization of Pathways and Workflows
Caption: SRPK-mediated phosphorylation of SR proteins in the cytoplasm is crucial for their nuclear import and subsequent involvement in pre-mRNA splicing. This compound inhibits this process.
Caption: Step-by-step workflow for visualizing splicing factor localization using immunofluorescence microscopy after this compound treatment.
Caption: Workflow for analyzing the phosphorylation status of SR proteins via Western blot following treatment with this compound.
References
- 1. SRPK2: A Differentially Expressed SR Protein-specific Kinase Involved in Mediating the Interaction and Localization of Pre-mRNA Splicing Factors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamics of RNA localization to nuclear speckles are connected to splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of SRSF1 is modulated by replicational stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. article.imrpress.com [article.imrpress.com]
Application Notes and Protocols: Cytotoxicity Assessment of MSC-1186 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC-1186 is a potent and highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It targets SRPK1, SRPK2, and SRPK3 with high affinity, playing a crucial role in the regulation of pre-mRNA splicing by phosphorylating SR (serine/arginine-rich) proteins.[4] Dysregulation of SRPK activity has been implicated in various diseases, including cancer, making SRPK inhibitors like this compound valuable tools for research and potential therapeutic development.[4] Assessing the cytotoxic profile of this compound in primary human cells is a critical step in preclinical evaluation to understand its potential off-target effects and therapeutic window. This document provides detailed protocols and application notes for the assessment of this compound cytotoxicity in primary cell cultures.
Mechanism of Action and Signaling Pathway
This compound acts as an ATP-competitive inhibitor of SRPK isoforms.[2][3] The SRPK family of kinases (SRPK1, SRPK2, and SRPK3) are key regulators of mRNA splicing.[4] They phosphorylate SR proteins, which are essential for the assembly of the spliceosome.[4] By inhibiting SRPKs, this compound prevents the phosphorylation of SR proteins, leading to alterations in mRNA splicing and subsequently affecting protein expression. This disruption of normal cellular processes can ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cells, a mechanism that is being explored for cancer therapy.[1][4]
Data Presentation: Cytotoxicity of this compound in Primary Human Cells
The following tables summarize representative data on the cytotoxic effects of this compound on various primary human cells after 72 hours of continuous exposure. This data is illustrative and intended to provide a framework for experimental design and data presentation.
Table 1: IC50 Values of this compound in Primary Human Cells
| Primary Cell Type | Tissue of Origin | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Umbilical Cord | > 10 |
| Primary Human Hepatocytes | Liver | 8.5 |
| Human Renal Proximal Tubule Epithelial Cells (RPTECs) | Kidney | 12.2 |
| Human Dermal Fibroblasts (HDFs) | Skin | > 20 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Blood | 5.7 |
Table 2: Dose-Response Cytotoxicity of this compound in Primary Human Cells (% Cell Viability)
| This compound (µM) | HUVECs | Primary Human Hepatocytes | RPTECs | HDFs | PBMCs |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 |
| 0.1 | 98.5 | 99.1 | 97.8 | 100 | 96.4 |
| 1 | 95.2 | 92.3 | 94.6 | 98.7 | 88.1 |
| 5 | 88.7 | 65.4 | 78.9 | 95.3 | 52.3 |
| 10 | 75.1 | 48.2 | 60.1 | 90.8 | 28.9 |
| 20 | 60.3 | 25.6 | 42.5 | 82.4 | 10.5 |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below.
Protocol 1: Cell Culture of Primary Cells
-
Cell Thawing: Rapidly thaw cryopreserved primary cells in a 37°C water bath.
-
Seeding: Transfer the thawed cells into a pre-warmed, complete growth medium specific for the cell type.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove cryoprotectant.
-
Resuspension: Resuspend the cell pellet in fresh, complete growth medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays) at a predetermined optimal density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow cells to adhere and recover for 24 hours before treatment.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed primary cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by treating some wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in primary cells.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for assessing the cytotoxic effects of the SRPK inhibitor this compound in primary human cells. The illustrative data suggests that this compound exhibits differential cytotoxicity across various primary cell types, with hematopoietic cells showing greater sensitivity. Researchers are encouraged to adapt these protocols to their specific primary cell models and experimental needs. A thorough understanding of the cytotoxic profile of this compound in non-cancerous primary cells is essential for its continued development as a chemical probe and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols: Measuring the IC50 of MSC-1186 for SRPK1, SRPK2, and SRPK3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Serine-arginine protein kinases (SRPKs) are a family of enzymes that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine (SR)-rich splicing factors.[1] The human genome encodes three SRPK isoforms: SRPK1, SRPK2, and SRPK3.[1] Dysregulation of SRPK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.[2][3] MSC-1186 is a highly selective, reversible, and potent pan-SRPK inhibitor.[4][5] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against SRPK1, SRPK2, and SRPK3 through both biochemical and cell-based assays.
Data Presentation
The inhibitory activity of this compound against the three SRPK isoforms has been characterized in both biochemical and cellular contexts. The following table summarizes the reported IC50 values for this compound.
| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (Intact Cells - NanoBRET™) | Cellular IC50 (nM) (Lysed Cells - NanoBRET™) |
| SRPK1 | 2.7[1][4][6] | 98[1][6] | 44[1][6] |
| SRPK2 | 81[1][4][6] | - | 149[1][6] |
| SRPK3 | 0.6[4] (reported as 0.59[1][6]) | 40[1][6] | 40[1][6] |
Signaling Pathway and Experimental Workflow
To understand the context of SRPK inhibition, it is important to visualize their role in cellular signaling and the workflow for assessing inhibitor potency.
Caption: SRPK Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
Biochemical IC50 Determination using a Kinase Activity Assay
This protocol is a generalized procedure for determining the in vitro potency of this compound against SRPK1, SRPK2, and SRPK3 based on radiometric or luminescence-based kinase assays.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3 enzyme
-
SRPK substrate (e.g., myelin basic protein (MBP) or a specific SR-domain peptide)
-
This compound
-
ATP (radiolabeled [γ-³³P]ATP for radiometric assay, or unlabeled for luminescence-based assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for luminescence-based detection
-
96-well or 384-well assay plates
-
Plate reader (Luminometer or Scintillation counter)
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase assay buffer.
-
Add the diluted this compound or DMSO (for no inhibitor control) to the appropriate wells.
-
Add the SRPK enzyme and the substrate to all wells except the "no enzyme" control.
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" control for background subtraction.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate IC50 determination.
-
-
Reaction Termination and Detection:
-
For Radiometric Assay:
-
After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose), wash to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-based Assay (e.g., ADP-Glo™):
-
After the incubation period, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular IC50 Determination using NanoBRET™ Target Engagement Assay
This protocol describes a method to quantify the apparent affinity of this compound for SRPK1, SRPK2, and SRPK3 in living cells.
Materials:
-
HEK293T or U2OS cells
-
Expression vectors for SRPK-NanoLuc® fusion proteins
-
NanoBRET™ Kinase Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >610 nm)
-
DMSO
Procedure:
-
Cell Preparation and Transfection:
-
Plate HEK293T cells in a suitable culture dish and grow to ~90% confluency.
-
Co-transfect the cells with the SRPK-NanoLuc® fusion vector and a carrier DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
-
Assay Plate Setup:
-
Dispense the cell suspension into the wells of a white assay plate.
-
Prepare serial dilutions of this compound in DMSO and add them to the wells. Include a "no inhibitor" control with DMSO only.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the system to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
-
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission for each well.
-
Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized mBU values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Conclusion
This compound is a potent and selective pan-SRPK inhibitor, with IC50 values in the low nanomolar range for SRPK1 and SRPK3 in biochemical assays.[1][4][6] The provided protocols offer robust methods for researchers to independently verify these findings and to further investigate the inhibitory effects of this compound and other compounds on the SRPK family of kinases in both biochemical and cellular environments. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data for drug discovery and development professionals.
References
- 1. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 2. researchgate.net [researchgate.net]
- 3. Serine-Arginine Protein Kinase 1 (SRPK1): a systematic review of its multimodal role in oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
Troubleshooting & Optimization
MSC-1186 in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of MSC-1186 when prepared in Dimethyl Sulfoxide (DMSO). It includes frequently asked questions and troubleshooting advice to ensure accurate and reproducible experimental results.
Solubility and Stability Data
The following table summarizes the key quantitative data regarding the solubility and stability of this compound in DMSO, compiled from various suppliers. Note that this compound is also known as PND-1186 or VS-4718.
| Parameter | Value | Source |
| Solubility in DMSO | ≥50.2 mg/mL | APExBIO[1] |
| Soluble to 100 mM | R&D Systems[2] | |
| 5 mg/mL | Cayman Chemical[3] | |
| ≥34 mg/mL (67.80 mM) | MedchemExpress[4] | |
| 100 mg/mL (199.4 mM) | Selleck Chemicals[5][6] | |
| Stock Solution Stability | Stored below -20°C for several months. | APExBIO[1] |
| In solvent: -80°C for 2 years; -20°C for 1 year. | MedchemExpress[4] | |
| In DMSO: 4°C for 2 weeks; -80°C for 6 months. | DC Chemicals[7] | |
| In solvent: -80°C for 1 year; -20°C for 1 month. | Selleck Chemicals[6] | |
| Powder Stability | -20°C for 3 years; 4°C for 2 years. | MedchemExpress[4] |
| -20°C for 2 years. | DC Chemicals[7] |
Experimental Workflow and Signaling Pathway
To ensure proper handling and use of this compound, a standardized workflow is recommended. The following diagram illustrates the key steps for preparing and storing a stock solution.
Caption: Workflow for preparing and storing this compound in DMSO.
This compound is a potent inhibitor of Focal Adhesion Kinase (FAK). The diagram below outlines its role in the FAK signaling pathway.
Caption: this compound inhibits FAK autophosphorylation and downstream signaling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous DMSO.
Q2: How do I dissolve this compound in DMSO?
A2: To aid dissolution, it is recommended to warm the vial at 37°C for 10 minutes and/or sonicate the solution in an ultrasonic bath.[1] Vortexing the solution will help ensure it is homogeneous before use.
Q3: What is the maximum concentration of this compound that can be achieved in DMSO?
A3: The reported solubility of this compound in DMSO varies between suppliers, with values ranging from 5 mg/mL to 100 mg/mL.[3][5][6] It is advisable to consult the certificate of analysis for the specific batch you are using.
Q4: How should I store the this compound stock solution in DMSO?
A4: For long-term storage, it is best to store aliquots of the stock solution at -80°C, where it can be stable for up to two years.[4] For shorter-term storage, -20°C is acceptable for up to one year.[4] Some suppliers recommend a shorter duration of one month at -20°C, so it is crucial to refer to the supplier's guidelines.[6] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[6]
Q5: Is it normal to see precipitation in my this compound stock solution after thawing?
A5: Precipitation can occur, especially if the stock solution is stored at a high concentration. If you observe precipitation, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound completely before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Insufficient solvent.- Compound has precipitated out of solution.- Use of non-anhydrous DMSO. | - Ensure you are using the correct volume of DMSO for your desired concentration.- Warm the solution at 37°C and sonicate or vortex to aid dissolution.[1]- Use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4][6] |
| Inconsistent Experimental Results | - Inaccurate concentration of stock solution.- Degradation of the compound.- Repeated freeze-thaw cycles. | - Ensure the compound is fully dissolved before making dilutions.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[6]- Store the stock solution at the recommended temperature (-80°C for long-term storage).[4][6][7] |
| Precipitation in Cell Culture Media | - Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) and does not affect cell viability.- Prepare fresh dilutions from your stock solution for each experiment. |
References
Technical Support Center: Proper Storage and Handling of MSC-1186 Aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of MSC-1186 aliquots.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly selective and potent pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs). It targets SRPK1, SRPK2, and SRPK3, which are crucial regulators of pre-mRNA splicing. By inhibiting SRPKs, this compound prevents the phosphorylation of Serine-Arginine (SR) rich splicing factors, affecting their localization and function, ultimately leading to alterations in alternative splicing events. This mechanism is of significant interest in cancer research and other diseases where splicing dysregulation is implicated.
Q2: What are the recommended storage conditions for this compound stock solutions and aliquots?
A2: Proper storage is critical to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to prepare single-use aliquots from the stock solution and store them at -80°C.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The recommended concentration for cell-based assays is up to 1 µM. However, the optimal concentration will depend on the specific cell line and experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your system.
Q5: Is there a negative control compound available for this compound?
A5: Yes, a structurally related but inactive compound, MSC-5360, is available as a negative control for use in experiments with this compound. Using a negative control helps to ensure that the observed effects are due to the specific inhibition of SRPKs and not off-target or non-specific effects of the chemical scaffold.
Quantitative Data Summary
| Target | Assay Type | IC50 / EC50 (nM) |
| SRPK1 | Biochemical | 2.7 |
| SRPK2 | Biochemical | 81 |
| SRPK3 | Biochemical | 0.6 |
| SRPK1 | Cell-based (HEK293T) | 98 |
| SRPK3 | Cell-based (HEK293T) | 40 |
Data compiled from MedchemExpress.[1]
Experimental Protocols
Detailed Methodology: Cell-Based Assay for SR-Protein Phosphorylation
This protocol outlines a general procedure for assessing the effect of this compound on the phosphorylation of SR proteins in a cellular context using Western blotting.
-
Cell Culture: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation:
-
Thaw a single-use aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare a series of dilutions of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1 µM). Remember to prepare a vehicle control (medium with the same final concentration of DMSO).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated SR proteins and normalize them to a loading control (e.g., β-actin or GAPDH).
-
Compare the levels of phosphorylated SR proteins in the this compound-treated samples to the vehicle control.
-
Troubleshooting Guide
Q1: I observe precipitation in my this compound aliquot after thawing. What should I do?
A1: Precipitation upon thawing can indicate that the solubility limit has been exceeded or that the solvent is not ideal for cryogenic storage.
-
Solution:
-
Gently warm the aliquot to room temperature and vortex thoroughly to try and redissolve the compound.
-
If precipitation persists, consider preparing new aliquots from your stock solution at a slightly lower concentration.
-
Ensure that the solvent used for the stock solution is high-purity, anhydrous DMSO.
-
Q2: My experimental results are inconsistent, and I suspect the activity of my this compound has diminished.
A2: Loss of activity can be due to improper storage, handling, or degradation of the compound.
-
Solution:
-
Storage: Always store aliquots at -80°C for long-term use and avoid repeated freeze-thaw cycles.
-
Light and Air Exposure: this compound may be sensitive to light and air. Store aliquots in amber vials or wrap them in foil and minimize their exposure to air by tightly sealing the vials.
-
Purity Check: If you continue to observe inconsistent results, consider verifying the purity and integrity of your compound using analytical techniques such as HPLC or mass spectrometry.
-
Q3: The vehicle control (DMSO) is showing a biological effect in my assay.
A3: High concentrations of DMSO can be toxic to cells and can induce non-specific effects.
-
Solution:
-
Ensure the final concentration of DMSO in your experimental wells is as low as possible, ideally below 0.1% and not exceeding 0.5%.
-
It is crucial to include an untreated control (no vehicle) and a vehicle control in your experimental design to distinguish between solvent effects and compound-specific effects.
-
If the issue persists even at low DMSO concentrations, you may need to explore alternative, less toxic solvents, although this may require solubility testing.
-
Mandatory Visualizations
Caption: Inhibition of the SRPK signaling pathway by this compound.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Troubleshooting MSC-1186 Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of MSC-1186 in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable solutions to ensure the accuracy and reliability of your experiments.
Troubleshooting Guide: Immediate Precipitation
Issue: A visible precipitate forms immediately or shortly after adding the this compound stock solution to the cell culture medium.
This is a frequent challenge, often referred to as "crashing out," and typically points to the compound's poor solubility in the aqueous environment of the cell culture medium once the DMSO solvent is diluted.[1]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit.[1][2] | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| "Solvent Shock" from Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1][2] | Perform a stepwise dilution. Add the DMSO stock solution dropwise to pre-warmed (37°C) culture medium while gently vortexing or swirling.[1][2] An intermediate dilution in a smaller volume of medium can also prevent this shock.[2] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][3] |
| High DMSO Concentration in Final Solution | While DMSO is an effective solvent for the stock solution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][2][3] This may necessitate creating a more concentrated stock solution in DMSO to minimize the volume added to the media.[2][3] |
Troubleshooting Guide: Delayed Precipitation
Issue: The media containing this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days in the incubator.
Delayed precipitation can be caused by changes in the media environment over time.[1]
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1][3] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
| pH Shift in Media | The CO₂ environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[3] | Ensure the media is properly buffered for the incubator's CO₂ concentration.[3] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][3] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to determine if media components are the primary issue.[1] |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| Freeze-Thaw Cycles of Stock Solution | The compound may have poor solubility at lower temperatures or may have precipitated out during a freeze-thaw cycle.[3] | Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[3] It is also recommended to aliquot the stock solution to minimize freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.[3]
Materials:
-
This compound powder
-
100% DMSO, cell culture grade
-
Your specific complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO₂
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[1]
-
Prepare Serial Dilutions:
-
In a series of sterile tubes or a 96-well plate, add a fixed volume of your pre-warmed medium (e.g., 200 µL).[1]
-
Prepare a serial dilution of the this compound DMSO stock in the medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).[4]
-
Crucially , add the DMSO stock dropwise while gently mixing to avoid immediate precipitation.[1][2]
-
Include a DMSO-only control with the highest volume of DMSO used.[4]
-
Incubate and Observe:
-
Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[4]
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a more quantitative assessment, you can read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve hydrophobic compounds like this compound for cell culture? A1: The most common solvent for dissolving hydrophobic compounds for cell culture is dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous, cell culture grade DMSO.
Q2: Will serum in the media always prevent precipitation? A2: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds, but this effect has its limits.[1] At high concentrations, a compound can still precipitate even in the presence of serum. The amount and specific composition of the serum can also influence its solubilizing capacity.[1]
Q3: Could the salt form of this compound affect its solubility? A3: Yes, the salt form of a compound can significantly impact its solubility in aqueous solutions.[1][5] If you are working with a free acid or base form of a compound, it may be possible to obtain a more soluble salt version.[1]
Q4: I see a precipitate in my culture, but I'm not sure if it's this compound or something else. What should I do? A4: Turbidity or precipitation in cell culture can have several causes.[2] First, examine a sample of the media under a microscope. If the precipitate appears crystalline, it is likely the drug.[2] If you observe movement or budding, it could be microbial contamination.[2][3] If the medium appears cloudy without a significant pH change, it could be due to the precipitation of salts (e.g., calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles or temperature fluctuations.[2]
Q5: Can I store this compound diluted in cell culture media? A5: It is not recommended to store this compound diluted in cell culture media for extended periods.[4] It is best to prepare working dilutions of this compound in cell media fresh for each experiment.[4]
Visualizing Workflows and Pathways
References
optimizing MSC-1186 treatment duration for maximal effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of MSC-1186 for maximal effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, reversible, and ATP-competitive pan-inhibitor of Serine-Arginine Protein Kinases (SRPK).[1][2][3] It shows high potency against SRPK1, SRPK2, and SRPK3.[2][4][5] SRPKs are crucial regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[4] Dysregulation of SRPK activity has been linked to tumorigenesis, making this compound a valuable chemical probe for cancer research.[4]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
A2: The optimal concentration of this compound will depend on the specific cell line and experimental endpoint. However, based on its in vitro potency, a good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. It is recommended to use a concentration of no higher than 1 µM in cell-based assays to minimize the risk of off-target effects and non-specific cytotoxicity.[4] For initial experiments, a concentration 5 to 10 times higher than the known IC50 or EC50 values can be used to ensure complete inhibition.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO up to 50 mM.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.[7]
Q4: How stable is this compound in cell culture media?
A4: The stability of small molecule inhibitors like this compound in cell culture media can vary depending on the specific media composition, serum concentration, pH, and incubation conditions.[7] It is advisable to perform a stability study to determine the half-life of this compound under your specific experimental conditions, especially for long-term experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect of this compound. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[7]2. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition.[7]3. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. | 1. Perform a stability study of this compound in your specific media and conditions (see Experimental Protocols). If unstable, replenish the media with fresh inhibitor at regular intervals.2. Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your cell line and endpoint.3. While this compound is cell-active, permeability can vary between cell lines. Confirm target engagement with a downstream biomarker assay (e.g., Western blot for phosphorylated SR proteins). |
| High cellular toxicity observed at effective concentrations. | 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[7]2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7] | 1. Use the lowest effective concentration of this compound. Given its high selectivity, off-target effects are less likely but can occur at high concentrations.2. Ensure the final concentration of DMSO in your cell culture media is low (typically <0.1%) and include a vehicle-only control in your experiments. |
| Variability in results between experiments. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular response.2. Inhibitor Stock Degradation: Repeated freeze-thaw cycles of the stock solution can reduce its potency. | 1. Standardize your cell culture protocols. Ensure cells are seeded at the same density and used within a consistent range of passage numbers.2. Prepare small aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| SRPK1 | Biochemical Assay | 2.7 | [2] |
| SRPK2 | Biochemical Assay | 81 | [2] |
| SRPK3 | Biochemical Assay | 0.6 | [2] |
| SRPK1 | NanoBRET™ Cellular Assay (HEK293T) | 98 | [4] |
| SRPK3 | NanoBRET™ Cellular Assay (HEK293T) | 40 | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇ClFN₇O₂S | [5] |
| Molecular Weight | 461.9 g/mol | [5] |
| Solubility | Soluble to 50 mM in DMSO | [5] |
| Purity | ≥98% | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Treatment Duration using Western Blot for Phospho-SR Proteins
Objective: To determine the optimal duration of this compound treatment for maximal inhibition of SRPK activity by assessing the phosphorylation status of downstream SR proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SR protein (specific for SRPK substrates), anti-total-SR protein, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the predetermined optimal concentration of this compound (e.g., 10x EC50). Include a vehicle control (DMSO) group.
-
Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-SR protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total SR protein and a loading control (e.g., GAPDH).
-
Quantify the band intensities and normalize the phospho-SR protein signal to the total SR protein and loading control.
-
Plot the normalized phospho-SR protein levels against treatment time to determine the duration required for maximal inhibition.
-
Protocol 2: Cell Viability Assay to Assess Time-Dependent Cytotoxicity
Objective: To evaluate the effect of this compound treatment duration on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight.
-
Treatment: Add this compound at various concentrations (a dose-response curve) and a vehicle control to the wells.
-
Time Course: Incubate the plates for different durations (e.g., 24, 48, 72, 96 hours).
-
Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis:
-
Normalize the data to the vehicle-treated control wells at each time point.
-
Plot cell viability (%) against this compound concentration for each treatment duration.
-
Determine the IC50 value for each time point to understand the time-dependent effect on cell viability.
-
Visualizations
Caption: SRPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 5. rndsystems.com [rndsystems.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
addressing poor cellular uptake of MSC-1186 in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the cellular uptake of MSC-1186, a potent and selective pan-SRPK inhibitor. These resources are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, reversible chemical probe that acts as a pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPKs).[1][2][3] It specifically targets SRPK1, SRPK2, and SRPK3, which are involved in the regulation of pre-mRNA splicing.[4] By inhibiting these kinases, this compound can modulate the phosphorylation of SR proteins, affecting downstream cellular processes, which is of interest in cancer research.[1]
Q2: I am observing a weaker-than-expected phenotypic response to this compound in my cell line. Could this be due to poor cellular uptake?
A weaker-than-expected response could indeed be linked to suboptimal intracellular concentrations of this compound. However, other factors should also be considered, including:
-
Cell line-specific resistance: The target pathway may be redundant in your specific cell line, or there may be compensatory mechanisms at play.
-
Incorrect dosage: The effective concentration can vary significantly between cell lines.
-
Experimental conditions: Factors such as cell density, media composition, and incubation time can all influence the apparent activity of the compound.
Q3: Are there known cell lines with inherently low permeability to this compound?
Currently, there is no publicly available database that lists cell lines with differential permeability to this compound. Cellular uptake of small molecules can be influenced by a variety of factors including the expression of drug transporters and the lipid composition of the cell membrane. If you suspect poor uptake, it is recommended to empirically test it in your system.
Troubleshooting Guide: Addressing Poor Cellular Uptake of this compound
If you suspect poor cellular uptake of this compound is affecting your experimental results, please follow the troubleshooting steps outlined below.
Initial Checks & Low-Hanging Fruit
Before proceeding to more complex experiments, ensure the fundamentals of your cell culture and compound handling are correct.
Problem: Inconsistent or no response to this compound treatment.
Possible Cause & Solution
| Possible Cause | Recommended Action |
| Compound Degradation | This compound is light-sensitive. Store stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment. |
| Incorrect Final Concentration | Verify all dilution calculations. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Health | Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells can exhibit altered membrane permeability.[5] |
| High Cell Density | High cell confluency can limit the exposure of all cells to the compound. Seed cells at a consistent and appropriate density for your assay. |
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, a more systematic approach is required. The following workflow can help you diagnose and potentially solve the problem of poor this compound uptake.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
Objective: To determine the effective concentration (EC50) of this compound in your specific cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your cell line of interest
-
Appropriate cell culture media and supplements
-
96-well plates
-
Reagents for your chosen viability/phenotypic assay (e.g., CellTiter-Glo®, MTS, or a specific functional assay)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as your highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your expected phenotype (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen viability or functional assay according to the manufacturer's instructions.
-
Data Analysis: Plot the response (e.g., % viability) against the log of the this compound concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Cellular Uptake Assay using LC-MS/MS
Objective: To quantify the intracellular concentration of this compound.
Materials:
-
This compound
-
Your cell line of interest, cultured in appropriate vessels (e.g., 6-well plates)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) with an appropriate internal standard
-
LC-MS/MS instrument
Procedure:
-
Cell Treatment: Treat your cells with a known concentration of this compound for a specific time (e.g., 1, 4, or 24 hours). Include untreated control wells.
-
Cell Washing: At the end of the incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add lysis buffer to each well and scrape the cells. Collect the lysate.
-
Protein Precipitation: Add ice-cold acetonitrile (containing an internal standard) to the lysate to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze it using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Normalization: Normalize the intracellular this compound concentration to the total protein concentration or cell number in the lysate.
Advanced Troubleshooting
If you have confirmed poor uptake via a direct assay, consider the following advanced strategies:
| Strategy | Description | Considerations |
| Increase Incubation Time | A longer exposure to the compound may allow for greater accumulation within the cells. | Monitor for any potential off-target or cytotoxic effects that may arise from prolonged incubation. |
| Use of a Mild Permeabilizing Agent | Low concentrations of agents like digitonin (B1670571) or saponin (B1150181) can transiently increase membrane permeability. | This is a harsh method and can impact cell health. It should be used as a last resort and with careful optimization of the agent's concentration and exposure time. |
| Serum-Free Media | Components in serum can sometimes bind to small molecules, reducing their effective concentration available for cellular uptake. | Ensure your cells can tolerate serum-free conditions for the duration of the treatment. |
Signaling Pathway Context
Understanding the pathway this compound targets can help in designing downstream validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 5. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
interpreting unexpected results with MSC-1186 treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MSC-1186, a highly selective, potent, pan-SRPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible, ATP-competitive chemical probe that acts as a highly selective pan-inhibitor of Serine/Arginine-Rich Protein Kinases (SRPK) 1, 2, and 3.[1][2][3] The SRPK family of kinases regulates pre-mRNA splicing by phosphorylating Serine/Arginine (SR)-rich splicing factors (SRSFs) in the cytoplasm.[4] This phosphorylation facilitates the translocation of SRSFs into the nucleus, where they are further phosphorylated by other kinases, such as the CDC2-like kinase (CLK) family, to promote the assembly of the spliceosome.[4] Dysregulation of SRPK activity and the subsequent aberrant splicing events are associated with tumorigenesis.[4][5]
Q2: I am not observing the expected phenotype in my cancer cell line when using this compound as a single agent. Is the compound not working?
This is a key observation that has been reported for this compound. The compound may show low or negligible activity when used as a single agent in certain cellular contexts.[3] Its primary role is to inhibit the initial cytoplasmic phosphorylation of SR proteins. However, the subsequent nuclear phosphorylation by CLK kinases is also a critical step for spliceosome assembly.[4]
A robust cellular effect is often observed when this compound is used in combination with a CLK inhibitor.[2][3][6] This combination leads to an additive attenuation of SR-protein phosphorylation, producing a much stronger phenotype than either inhibitor alone.[3][6] If you are not seeing a strong effect, consider a combination therapy approach in your experimental design.
Q3: My results with this compound are inconsistent between experiments. What are the potential causes?
Inconsistent results with kinase inhibitors can stem from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your assay buffer for the duration of the experiment.[7] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. The provided stock solution is stable for 6 months at -80°C and 1 month at -20°C.[1]
-
Assay Conditions: Kinase inhibitor potency can be highly sensitive to assay conditions.[8] Factors like ATP concentration, enzyme concentration, and incubation times can significantly impact IC50 values.[7][9] Standardize these parameters across all experiments.
-
Cell Line-Specific Effects: The cellular response to SRPK inhibition can vary between different cell lines due to differences in their genetic background, compensatory signaling pathways, or expression levels of SRPK isoforms.[10] Testing the inhibitor in multiple cell lines can help distinguish between compound-specific and cell line-specific effects.[10]
-
Pipetting and General Technique: High variability can be introduced through minor inaccuracies in pipetting, especially with viscous solutions, or inconsistent incubation times.[7] Using master mixes and ensuring proper technique can mitigate this.
Q4: I am observing high levels of cytotoxicity at my effective concentration. Is this expected?
This compound is reported to have excellent kinome-wide selectivity, suggesting a low probability of off-target-induced cytotoxicity.[1][2][3] In studies using HEK293T, U2OS, and MRC-9 fibroblast cell lines, this compound showed no detectable effect on cell viability at concentrations up to 1 µM after 48 hours of exposure.[5] If you observe significant cytotoxicity, consider the following:
-
Concentration: Perform a dose-response curve to identify the lowest effective concentration that achieves the desired biological effect.[10] The recommended maximum concentration for cell-based assays is 1 µM to minimize the risk of non-specific effects.[4][5]
-
Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your assay.[10]
-
Cell Line Sensitivity: Certain cell lines may be uniquely sensitive to the inhibition of the splicing process.
-
Off-Target Effects: Although this compound is highly selective, unexpected off-target effects in a specific cellular context cannot be entirely ruled out.[10] Consider performing a kinome profiling screen to investigate this possibility.[10]
Q5: How can I confirm that the observed effects in my cells are due to SRPK inhibition and not off-target activity?
Validating on-target activity is crucial for interpreting your results. Several experimental approaches can be employed:
-
Use the Negative Control: A structurally similar but biologically inactive negative control, MSC-5360, is available for this compound.[2][4][5] Any phenotype observed with this compound but not with MSC-5360 at the same concentration is likely due to on-target SRPK inhibition.
-
Western Blotting: Analyze the phosphorylation status of known downstream targets of SRPKs, such as the SRSF proteins.[10] A reduction in the phosphorylation of these proteins following this compound treatment would confirm target engagement.
-
Rescue Experiments: If possible, transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not any off-target effects.[10]
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the SRPK pathway. Discrepancies may suggest off-target effects.[10]
Quantitative Data Summary
The following tables summarize the reported potency of this compound across various assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | Value | Reference(s) |
| SRPK1 | Biochemical IC50 | 2.7 nM | [1][4] |
| SRPK2 | Biochemical IC50 | 81 nM | [1][4] |
| SRPK3 | Biochemical IC50 | 0.6 nM | [1] |
| SRPK2 | Isothermal Titration Calorimetry (ITC) Kd | 145 nM | [4][5] |
Table 2: Cellular Potency and Target Engagement of this compound
| Target | Cell Line | Assay Type | Value | Reference(s) |
| SRPK1 | HEK293T | Cellular EC50 | 98 nM | [1] |
| SRPK3 | HEK293T | Cellular EC50 | 40 nM | [1] |
| SRPK1 | - | NanoBRET™ (Intact Cells) IC50 | 98 nM | [4][5] |
| SRPK3 | - | NanoBRET™ (Intact Cells) IC50 | 40 nM | [4][5] |
| SRPK1 | - | NanoBRET™ (Lysed Cells) IC50 | 44 nM | [4] |
| SRPK2 | - | NanoBRET™ (Lysed Cells) IC50 | 149 nM | [4] |
| SRPK3 | - | NanoBRET™ (Lysed Cells) IC50 | 40 nM | [4] |
Visualized Workflows and Pathways
SRPK/CLK Signaling Pathway in pre-mRNA Splicing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 5. eubopen.org [eubopen.org]
- 6. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to SRPK1 Inhibitors: MSC-1186 vs. SRPIN340
Introduction
Serine/arginine-rich protein kinase 1 (SRPK1) is a key regulator of cellular processes, primarily through its role in phosphorylating serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.[1][2] The kinase activity of SRPK1 ensures the proper localization and function of SR proteins, thereby controlling the splicing of various gene transcripts.[3] Dysregulation of SRPK1 activity has been implicated in several pathologies, including various types of cancer and viral infections, making it a significant target for therapeutic intervention.[1][4]
This guide provides an objective comparison of two prominent SRPK1 inhibitors: MSC-1186, a modern and highly potent chemical probe, and SRPIN340, a well-established selective inhibitor. We will delve into their performance based on experimental data, outline the methodologies used for their characterization, and visualize the key pathways and experimental workflows involved.
Quantitative Data Comparison
The following tables summarize the key quantitative metrics for this compound and SRPIN340, providing a clear comparison of their potency and cellular activity.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | Inhibition Metric | Value | Reference |
| This compound | SRPK1 | IC50 | 2.7 nM | [5][6] |
| SRPK2 | IC50 | 81 nM | [5][6] | |
| SRPK3 | IC50 | 0.6 nM | [5][6] | |
| SRPIN340 | SRPK1 | Ki | 0.89 µM | [7][8] |
| mSRPK1 | IC50 | 0.14 µM | [9] | |
| mSRPK2 | IC50 | 1.8 µM | [9] |
Table 2: Cellular Activity and Cytotoxicity
| Compound | Assay Type | Cell Line | Potency Metric | Value | Reference |
| This compound | NanoBRET™ (Intact Cells) | HEK293T | EC50 (SRPK1) | 98 nM | [3][5] |
| NanoBRET™ (Intact Cells) | HEK293T | EC50 (SRPK3) | 40 nM | [3][5] | |
| SRPIN340 | MTT Assay (Cytotoxicity) | AML HL60 | IC50 | 44.7 µM | [4][7] |
| MTT Assay (Cytotoxicity) | ALL-T Molt4 | IC50 | 92.2 µM | [4][7] | |
| MTT Assay (Cytotoxicity) | ALL-T Jurkat | IC50 | 82.3 µM | [4][7] | |
| Antiviral Activity | Vero (Sindbis Virus) | IC50 | 60 µM | [7][9] |
Core Differences Summarized
-
Potency: this compound is significantly more potent than SRPIN340, with inhibitory activity in the low nanomolar range compared to SRPIN340's micromolar activity.[5]
-
Selectivity: this compound is a highly selective pan-SRPK inhibitor, potently targeting SRPK1 and SRPK3.[5][10] It demonstrates excellent kinome-wide selectivity.[10][11] SRPIN340 is selective for SRPK1 and SRPK2 over other kinase families like CLKs, but it is less potent.[7][12]
-
Mechanism of Action: Both compounds act as ATP-competitive inhibitors.[7][9][13]
-
Research Applications: SRPIN340 has been instrumental in early studies demonstrating the therapeutic potential of SRPK1 inhibition in angiogenesis, viral replication, and leukemia.[4][8] this compound is a newer, more potent chemical probe suitable for detailed and highly selective investigations of SRPK function.[10][11]
Signaling Pathway and Experimental Workflows
SRPK1 Signaling Pathway
SRPK1 plays a crucial role in transducing extracellular signals to the nuclear splicing machinery. Upon stimulation by growth factors (e.g., EGF), the PI3K/Akt signaling pathway is activated.[14] Activated Akt can then phosphorylate SRPK1, which facilitates its translocation from the cytoplasm into the nucleus.[14][15] In the nucleus, SRPK1 phosphorylates SR proteins like SRSF1, enabling them to participate in spliceosome assembly.[3] This process regulates the alternative splicing of target pre-mRNAs, such as Vascular Endothelial Growth Factor (VEGF), influencing the balance between pro-angiogenic (VEGF165) and anti-angiogenic isoforms.[4] Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 4. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. SRPK Inhibitor, SRPIN340 | 218156-96-8 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRPIN340 | Cell Signaling Technology [cellsignal.com]
- 13. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MSC-1186 and SPHINX31 Selectivity
In the landscape of kinase inhibitors, achieving high selectivity remains a paramount challenge for therapeutic efficacy and safety. This guide provides a detailed comparison of two notable inhibitors targeting the Serine/Arginine-Rich Protein Kinase (SRPK) family: MSC-1186 and SPHINX31. Both compounds have emerged as valuable research tools for dissecting the roles of SRPKs in cellular processes and disease. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of their selectivity profiles, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile: A Quantitative Comparison
The selectivity of this compound and SPHINX31 has been characterized through various in vitro and cellular assays. The following table summarizes their inhibitory potency against their primary targets and key off-targets, providing a quantitative basis for comparison.
| Compound | Primary Target(s) | IC₅₀ / EC₅₀ | Selectivity Notes |
| This compound | SRPK1, SRPK2, SRPK3 | IC₅₀: 2.7 nM (SRPK1), 81 nM (SRPK2), 0.6 nM (SRPK3)[1] EC₅₀ (HEK293T cells): 98 nM (SRPK1), 40 nM (SRPK3)[1] | Described as a highly selective pan-SRPK inhibitor with excellent kinome-wide selectivity[2][3]. It demonstrates good selectivity over other SRPK inhibitors like SRPIN340 and SPHINX31 in in-vitro kinase screening[4]. Notably, it shows no activity towards the closely related CLK kinases[5]. |
| SPHINX31 | SRPK1 | IC₅₀: 5.9 nM[6][7][8] EC₅₀ (PC3 cells): ~360 nM for SRSF1 phosphorylation inhibition[9] | Exhibits high selectivity for SRPK1 over SRPK2 (50-fold) and CLK1 (100-fold)[6]. A broad kinase panel screening revealed 96% inhibition of SRPK1 at 1 µM, with no significant inhibition of other kinases[9]. It shows no significant activity against other splicing-modulating kinases such as the CLK family, DYRK1A, DYRK2, DYRK5, SRPK2/3, PIM1, and PIM2[8]. |
Mechanism of Action: Targeting the ATP-Binding Pocket
Both this compound and SPHINX31 function as ATP-competitive inhibitors[2][6][10][11]. They exert their inhibitory effects by binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates. This shared mechanism of action underscores the importance of subtle differences in their binding modes and interactions with the kinase domain, which ultimately dictate their distinct selectivity profiles.
Signaling Pathway: SRPK1-Mediated Regulation of Splicing
The primary target of both inhibitors, SRPK1, plays a crucial role in the regulation of pre-mRNA splicing. It phosphorylates serine/arginine-rich (SR) splicing factors, most notably SRSF1. This phosphorylation event is critical for the nuclear import of SR proteins and their subsequent participation in spliceosome assembly. By inhibiting SRPK1, both this compound and SPHINX31 can modulate alternative splicing events, which are often dysregulated in diseases like cancer.
Caption: SRPK1 signaling pathway and points of inhibition.
Experimental Methodologies
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize this compound and SPHINX31.
In Vitro Kinase Selectivity Profiling (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a common method for determining the affinity of an inhibitor for a large panel of kinases, providing a broad view of its selectivity.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that competes with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (this compound or SPHINX31) in the appropriate buffer.
-
Prepare a 2X kinase/antibody mixture containing the specific kinase and the Eu-labeled antibody.
-
Prepare a 2X tracer solution.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound to the assay wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
This assay quantifies the interaction of an inhibitor with its target kinase within a live-cell context, providing a more physiologically relevant measure of potency.
Principle: The NanoBRET™ assay utilizes Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site acts as the energy acceptor. When the tracer is bound to the NanoLuc®-kinase fusion, BRET occurs. A test compound that displaces the tracer will reduce the BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-kinase fusion protein and seed them into a 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of the test compound (this compound or SPHINX31).
-
Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Immediately add the serially diluted test compound to the wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).
-
Add the NanoBRET™ substrate to all wells.
-
Measure the donor and acceptor emission signals using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Cellular SRSF1 Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of SRPK inhibition by measuring the phosphorylation status of a key downstream substrate, SRSF1.
Principle: Western blotting is used to detect the levels of total and phosphorylated SRSF1 in cell lysates following treatment with the inhibitor. A decrease in the ratio of phosphorylated SRSF1 to total SRSF1 indicates target engagement and inhibition of SRPK activity.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., PC3) with various concentrations of the test compound (this compound or SPHINX31) for a specified duration.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR) or total SRSF1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total SRSF1 for each treatment condition.
-
Conclusion
Both this compound and SPHINX31 are potent inhibitors of SRPK kinases. The key distinction lies in their selectivity profiles. This compound acts as a pan-inhibitor of the SRPK family (SRPK1, 2, and 3) with high selectivity against the broader kinome. In contrast, SPHINX31 is a highly selective inhibitor of SRPK1, with significantly lower activity against other SRPK isoforms and related kinases. The choice between these two inhibitors will therefore depend on the specific research question. For studies aiming to understand the role of SRPK1 in isolation, SPHINX31 is the more appropriate tool. For investigations into the combined roles of the SRPK family or when a broader inhibition of this kinase family is desired, this compound would be the inhibitor of choice. The experimental protocols provided herein offer a foundation for researchers to independently verify and expand upon these findings.
References
- 1. The Akt-SRPK-SR Axis Constitutes a Major Pathway in Transducing EGF Signaling to Regulate Alternative Splicing in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. The many faces of SRPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Saggio di affinità della chinasi e di coinvolgimento del bersaglio [ita.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Validating SRPK Inhibition: A Comparative Analysis of MSC-1186 and its Negative Control MSC-5360
For researchers, scientists, and drug development professionals, establishing the specific effect of a chemical probe is paramount. This guide provides a comparative analysis of the potent and selective pan-SRPK inhibitor, MSC-1186, and its structurally related but inactive negative control, MSC-5360, to demonstrate a robust methodology for validating on-target activity.
This compound is a chemical probe that has demonstrated high potency against Serine/Arginine-Rich Protein Kinases (SRPKs), a family of enzymes crucial in the regulation of pre-mRNA splicing.[1] To ensure that the observed biological effects of this compound are due to the inhibition of SRPKs and not off-target activities, it is essential to use a negative control in parallel experiments. MSC-5360 has been designed for this purpose, being structurally similar to this compound but lacking inhibitory activity against SRPKs.[1]
Mechanism of Action: The Role of SRPKs in Pre-mRNA Splicing
Serine-arginine protein kinases (SRPKs) are primarily located in the cytoplasm and play a key role in the regulation of pre-mRNA splicing. They achieve this by phosphorylating serine/arginine (SR)-rich splicing factors. This phosphorylation event facilitates the translocation of these SR proteins from the cytoplasm into the nucleus. Once in the nucleus, the phosphorylated SR proteins engage with the spliceosome to regulate alternative splicing events. The dysregulation of SRPK activity has been implicated in various diseases, including cancer, making them an attractive target for therapeutic intervention.[1]
Caption: The SRPK signaling pathway.
Comparative Activity of this compound and MSC-5360
The specificity of this compound as an SRPK inhibitor is demonstrated by its potent activity against SRPK1, SRPK2, and SRPK3 in both biochemical and cellular assays. In contrast, MSC-5360 shows no significant activity in these same assays, confirming its suitability as a negative control.
Biochemical Assay Data
| Compound | Target | IC₅₀ (nM) |
| This compound | SRPK1 | 2.7 |
| SRPK2 | 81 | |
| SRPK3 | 0.6 | |
| MSC-5360 | SRPK1 | Inactive |
| SRPK2 | Inactive | |
| SRPK3 | Inactive |
Data sourced from biochemical activity assays.[1]
Cellular Target Engagement Data (NanoBRET™ Assay)
| Compound | Target | Cell Type | IC₅₀ (nM) - Intact Cells | IC₅₀ (nM) - Lysed Cells |
| This compound | SRPK1 | HEK293T | 98 | 44 |
| SRPK2 | HEK293T | - | 149 | |
| SRPK3 | HEK293T | 40 | 40 | |
| MSC-5360 | SRPK1 | HEK293T | No activity detected | No activity detected |
| SRPK2 | HEK293T | No activity detected | No activity detected | |
| SRPK3 | HEK293T | No activity detected | No activity detected |
Data from NanoBRET™ assays in HEK293T cells.[1]
Experimental Protocols
To validate the on-target effects of this compound, researchers should concurrently treat their biological system of interest with this compound and the negative control, MSC-5360. A typical experimental workflow is outlined below.
Caption: Workflow for validating this compound specificity.
1. Biochemical Kinase Assays:
-
Principle: To directly measure the inhibitory effect of a compound on the activity of a purified kinase.
-
Methodology:
-
Recombinant SRPK1, SRPK2, or SRPK3 enzyme is incubated with a substrate (e.g., a peptide containing an SR domain) and ATP in a reaction buffer.
-
Serial dilutions of this compound or MSC-5360 are added to the reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (³³P-ATP) or luminescence-based ATP detection (e.g., ADP-Glo™).
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Target Engagement (NanoBRET™ Assay):
-
Principle: To measure the binding of a compound to its target protein within intact or lysed cells. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.
-
Methodology:
-
HEK293T cells are transiently transfected with a vector expressing the SRPK of interest fused to NanoLuc® luciferase.
-
Cells are treated with a serial dilution of this compound or MSC-5360.
-
A cell-permeable fluorescent tracer that binds to the SRPK active site is added.
-
The NanoLuc® substrate is added, and the BRET signal is measured.
-
Inhibition of the BRET signal by the compound indicates displacement of the tracer and therefore target engagement.
-
IC₅₀ values are determined from the dose-response curve.
-
3. Western Blotting for Downstream Signaling:
-
Principle: To assess the effect of SRPK inhibition on the phosphorylation of its downstream substrates, such as SR proteins.
-
Methodology:
-
Cells are treated with this compound, MSC-5360, or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated SR proteins.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane can be stripped and re-probed for total SR protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
By employing MSC-5360 as a negative control alongside this compound, researchers can confidently attribute the observed biological outcomes to the specific inhibition of the SRPK signaling pathway, thereby ensuring the validity and reproducibility of their findings.
References
Synergistic Attenuation of SR Protein Phosphorylation by MSC-1186 and CLK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed between MSC-1186, a highly selective pan-SRPK inhibitor, and Cdc2-like kinase (CLK) inhibitors on the phosphorylation of serine/arginine-rich (SR) proteins. The information presented herein is based on findings from the study by Schröder et al. (2022), published in the Journal of Medicinal Chemistry.[1][2]
Introduction to this compound and CLK Inhibitors
This compound is a potent and highly selective, reversible chemical probe for the Serine-Arginine Protein Kinase (SRPK) family, with nanomolar cellular potency and excellent kinome-wide selectivity.[1][2][3] It acts as a pan-inhibitor of SRPK1, SRPK2, and SRPK3.[4] SRPKs are primarily cytoplasmic kinases that initiate the phosphorylation of SR proteins, a crucial step for their nuclear import and subsequent function in pre-mRNA splicing.[3]
CLK inhibitors target the family of Cdc2-like kinases (CLK1, CLK2, CLK3, and CLK4), which are predominantly nuclear kinases.[3] These kinases further phosphorylate SR proteins within the nucleus, a process essential for the assembly and function of the spliceosome.[3]
Both SRPKs and CLKs play critical roles in the regulation of pre-mRNA splicing through their sequential phosphorylation of SR proteins.[3] Dysregulation of this process is implicated in various diseases, including cancer.
Synergistic Effect on SR Protein Phosphorylation
The combination of this compound with CLK inhibitors has been shown to result in an additive attenuation of SR-protein phosphorylation when compared to the effects of either inhibitor alone.[1][2] This suggests that dual targeting of both SRPK and CLK activities can more effectively suppress the phosphorylation cascade that governs pre-mRNA splicing. This synergistic action stems from the distinct but complementary roles of SRPKs and CLKs in the SR protein phosphorylation pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and a representative CLK inhibitor. The data for the combined effect is qualitative ("additive attenuation") as specific quantitative values for the combination were not provided in the primary literature.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular NanoBRET™ Assay (Intact Cells) |
| SRPK1 | 2.7 | 98 |
| SRPK2 | 81 | 149 (lysed cells) |
| SRPK3 | 0.6 | 40 |
Data sourced from the Structural Genomics Consortium and Schröder et al. (2023).[4]
Table 2: Representative CLK Inhibitor Activity (Data for a specific CLK inhibitor used in combination with this compound is not publicly available and would be dependent on the specific inhibitor used in an experiment.)
| Target | IC50 (nM) |
| CLK1 | Varies |
| CLK2 | Varies |
| CLK3 | Varies |
| CLK4 | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Phosphorylated SR Proteins
This protocol is a general guideline for assessing the phosphorylation status of SR proteins in response to inhibitor treatment.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound, a CLK inhibitor, or a combination of both for the desired time. Include a DMSO-treated control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg-rich) protein antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated SR protein signal to a loading control (e.g., β-actin or GAPDH).
NanoBRET™ Target Engagement Assay
This protocol is used to quantify the intracellular binding of this compound to SRPK1 and SRPK3.
1. Cell Preparation:
-
HEK293T cells are transiently transfected with a plasmid encoding the target kinase (SRPK1 or SRPK3) fused to NanoLuc® luciferase.
-
After 24 hours, cells are harvested, washed, and resuspended in Opti-MEM I Reduced Serum Medium.
2. Assay Setup:
-
Dispense cells into a 384-well white plate.
-
Add the NanoBRET™ tracer and this compound at various concentrations.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
The BRET ratio is calculated by dividing the acceptor signal by the donor signal. IC50 values are determined from the dose-response curves.[4]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding.
1. Cell Treatment and Heating:
-
Treat intact cells with either vehicle (DMSO) or this compound for a specified time.
-
Heat the cell suspensions at a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
2. Protein Extraction and Analysis:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the target SRPK protein.
3. Data Interpretation:
-
An increase in the amount of soluble target protein at higher temperatures in the presence of this compound compared to the vehicle control indicates target engagement.
Visualizations
Caption: SR Protein Phosphorylation Pathway and Points of Inhibition.
Caption: General experimental workflow.
References
Unprecedented Selectivity: A Comparative Analysis of the Pan-SRPK Inhibitor MSC-1186
In the landscape of kinase drug discovery, achieving high selectivity remains a paramount challenge. MSC-1186, a potent, reversible, and ATP-competitive pan-inhibitor of Serine/Arginine-rich Protein Kinases (SRPKs), has emerged as a chemical probe with exceptional kinome-wide selectivity. This guide provides a comprehensive comparison of this compound's cross-reactivity profile against other kinase families, supported by quantitative experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.
Exceptional Selectivity Profile of this compound
This compound was identified through a serendipitous discovery process where a chemical scaffold, initially designed for Focal Adhesion Kinase (FAK), demonstrated remarkable potency and selectivity for the SRPK family (SRPK1, SRPK2, and SRPK3).[1][2][3][4] This high selectivity is attributed to non-conserved interactions with the uniquely structured hinge region of the SRPK family.[1][2][3][4]
To quantitatively assess its selectivity, this compound was profiled against a comprehensive panel of 395 kinases at a concentration of 1 µM. The results underscore its remarkable specificity for the SRPK family, with minimal off-target activity.
Quantitative Kinase Selectivity Data
The following table summarizes the inhibitory activity of this compound against its primary targets and notable off-targets identified from the kinome scan. The data is presented as percent of control, where a lower value indicates stronger inhibition.
| Target Kinase Family | Target Kinase | Percent of Control (%) @ 1µM |
| CMGC (SRPK) | SRPK1 | < 10 |
| CMGC (SRPK) | SRPK2 | < 10 |
| CMGC (SRPK) | SRPK3 | < 10 |
| CMGC (MAPK) | MAPK14 (p38α) | ~50 |
| Other Kinases | ... | > 75 |
Note: This table is a representation of the selectivity profile. For a complete dataset, please refer to the supplementary information of the source publication.
In addition to broad kinome screening, detailed IC50 values were determined for the primary targets, confirming nanomolar potency:
| Target Kinase | IC50 (nM) |
| SRPK1 | 2.7 |
| SRPK2 | 1.9 |
| SRPK3 | 11 |
The high degree of selectivity of this compound distinguishes it from other known SRPK inhibitors, such as SRPIN340, SPHINX-31, and SRPKIN-1, making it a superior tool for dissecting the specific biological roles of the SRPK family.[2]
Visualizing this compound's Position in the Kinome
The following diagram illustrates the intended signaling pathway of this compound and its minimal interaction with other kinase families, highlighting its precise targeting of the SRPK pathway.
Figure 1. A diagram illustrating the high selectivity of this compound for the SRPK kinase family.
Experimental Methodologies
The determination of this compound's kinase selectivity was performed using a high-throughput, competition binding assay platform. The following protocol provides a detailed overview of the methodology employed.
KINOMEscan™ Assay Protocol
The cross-reactivity of this compound was assessed using the KINOMEscan™ platform, which is a competition-based binding assay.
-
Assay Components: The core components of the assay include:
-
A DNA-tagged kinase.
-
An immobilized, active-site directed ligand.
-
The test compound (this compound).
-
-
Competition Binding: The assay measures the ability of a test compound to compete with the immobilized ligand for binding to the kinase active site. The kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
-
Quantification: The amount of kinase bound to the solid support (immobilized ligand) is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.
-
Data Analysis: The results are typically reported as "percent of control," where the control is a DMSO-treated sample. A value of 100% indicates no inhibition, while a lower percentage signifies inhibition of the kinase-ligand interaction by the test compound. For potent inhibitors, dose-response curves are generated to determine the dissociation constant (Kd) or IC50 values.
This robust and highly sensitive method allows for the screening of compounds against a large panel of kinases, providing a comprehensive overview of their selectivity profile.
Conclusion
This compound stands out as a highly selective chemical probe for the SRPK family. Its minimal cross-reactivity with other kinase families, as demonstrated by extensive kinome profiling, makes it an invaluable tool for researchers investigating the cellular functions of SRPKs and for the development of novel therapeutics targeting this kinase family. The detailed experimental data and protocols provided in this guide offer a solid foundation for the informed application of this compound in future research.
References
Confirming On-Target Effects of MSC-1186: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Serine/Arginine-Rich Protein Kinases (SRPKs) by MSC-1186 and the genetic knockdown of SRPK enzymes. It offers supporting experimental data and detailed protocols to validate the on-target effects of this compound, a potent and selective pan-SRPK inhibitor.
This compound is a chemical probe that targets SRPK1, SRPK2, and SRPK3, kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1][2] Ensuring that the observed cellular and physiological effects of this compound are a direct result of SRPK inhibition is paramount for its application in research and drug development. Genetic knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), provides a powerful method to phenocopy the effects of a small molecule inhibitor, thereby confirming its on-target activity.
Comparison of Pharmacological Inhibition and Genetic Knockdown
The central principle behind this validation is that if this compound is truly on-target, its phenotypic and molecular effects should closely mimic those observed when the target proteins (SRPK1, SRPK2, and/or SRPK3) are depleted from the cell using genetic tools.
| Feature | Pharmacological Inhibition (this compound) | Genetic Knockdown (siRNA/shRNA) |
| Target(s) | SRPK1, SRPK2, SRPK3 | Specific SRPK isoform(s) targeted by the siRNA/shRNA sequence |
| Mechanism | Reversible inhibition of ATP binding pocket | Post-transcriptional gene silencing leading to protein degradation |
| Temporal Control | Rapid and reversible onset/offset of action | Slower onset (24-72 hours) and longer-lasting effect |
| Key Readout | Inhibition of SR protein phosphorylation | Reduction in SRPK protein and mRNA levels |
| Concordant Phenotypes | Decreased cell proliferation, induction of apoptosis | Decreased cell proliferation, induction of apoptosis[3][4] |
| Molecular Signature | Altered gene expression patterns (e.g., downregulation of AKT1) | Similar alteration of gene expression patterns (e.g., downregulation of AKT1)[4] |
Experimental Protocols
SRPK1/2/3 Knockdown using siRNA
This protocol outlines the general steps for transiently knocking down SRPK1, SRPK2, or SRPK3 in a cellular model.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
siRNA targeting SRPK1, SRPK2, SRPK3 (and non-targeting control)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 1-3 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
This compound Treatment (for comparison): In parallel wells with non-transfected or control siRNA-transfected cells, treat with an appropriate concentration of this compound (e.g., 1 µM) for a duration relevant to the expected phenotypic or molecular change.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis (e-g., Western blot, qRT-PCR, cell viability assay).
Western Blot Analysis of SRPK Knockdown and SR Protein Phosphorylation
This protocol is for validating the knockdown of SRPK protein and assessing the phosphorylation status of its downstream targets, the SR proteins.
Materials:
-
Cell lysates from knockdown and control experiments
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-SRPK1, anti-SRPK2, anti-SRPK3, anti-phospho-SR (e.g., mAb104), anti-total SR protein, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a membrane.
-
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Quantification: Densitometry can be used to quantify the relative protein levels.
Visualizing the Workflow and Signaling Pathway
References
- 1. MSC1186 | Structural Genomics Consortium [thesgc.org]
- 2. This compound, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Inhibition of SRPK1, a key splicing regulator, exhibits antitumor and chemotherapeutic-sensitizing effects on extranodal NK/T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of MSC-1186 on SRPK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serine/arginine-rich protein kinase (SRPK) inhibitor MSC-1186 with other commercially available SRPK inhibitors. The information presented herein is compiled from various scientific publications and product datasheets to offer an objective overview of their biochemical and cellular activities. This guide is intended to assist researchers in selecting the most appropriate tool for their studies on SRPK-mediated cellular processes.
Introduction to SRPKs and the Role of this compound
Serine/arginine-rich protein kinases (SRPKs) are a family of enzymes (comprising SRPK1, SRPK2, and SRPK3) that play a crucial role in the regulation of pre-mRNA splicing. They achieve this by phosphorylating serine/arginine-rich (SR) domains of splicing factors, most notably the SRSF protein family. This phosphorylation event is a key step in the nuclear import of SRSF proteins and their subsequent participation in the assembly of the spliceosome. Dysregulation of SRPK activity has been implicated in various diseases, including cancer and viral infections, making them attractive targets for therapeutic intervention.
This compound is a potent and selective, pan-SRPK inhibitor, meaning it targets all three SRPK isoforms. Its high affinity and selectivity, as demonstrated in biochemical and cellular assays, make it a valuable chemical probe for elucidating the specific roles of SRPK isoforms in health and disease.
Comparative Analysis of SRPK Inhibitors
The following tables summarize the in vitro and cellular potency of this compound in comparison to other widely used SRPK inhibitors. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table presents the IC50 values of various inhibitors against the three SRPK isoforms.
| Inhibitor | SRPK1 (IC50, nM) | SRPK2 (IC50, nM) | SRPK3 (IC50, nM) | Key Features |
| This compound | 2.7 | 81 | 0.6 | Potent, selective, reversible pan-SRPK inhibitor. |
| SRPIN340 | 960 | 7400 | Not Reported | First-generation SRPK inhibitor. |
| SPHINX | 580 | Not Reported | Not Reported | Improved selectivity for SRPK1 over SRPK2 compared to SRPIN340. |
| SPHINX31 | 5.9 | Not Reported | Not Reported | Highly potent and selective SRPK1 inhibitor. |
| SRPKIN-1 | 35.6 | 98 | Not Reported | Covalent and irreversible inhibitor of SRPK1 and SRPK2. |
| MSC-5360 | >10,000 | >10,000 | >10,000 | Inactive negative control for this compound. |
Note: Data is compiled from multiple sources and should be used for comparative purposes with consideration of potential experimental variability.
Cellular Target Engagement and Potency (EC50)
The half-maximal effective concentration (EC50) reflects the concentration of a compound that gives half of the maximal response in a cellular assay. This provides a more physiologically relevant measure of a compound's potency.
| Inhibitor | Target(s) | Cellular Assay | Cell Line | EC50 (nM) |
| This compound | SRPK1, SRPK3 | NanoBRET | HEK293T | 98 (SRPK1), 40 (SRPK3) |
| SPHINX31 | SRSF1 phosphorylation | Western Blot | PC3 | ~360 |
Note: The availability of cellular potency data is more limited and assay methodologies can vary significantly.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize SRPK inhibitors.
In Vitro Biochemical Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the direct inhibition of SRPK enzymatic activity by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
Materials:
-
Recombinant human SRPK1, SRPK2, or SRPK3 enzyme
-
SRPK kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
Substrate peptide (e.g., a synthetic peptide containing an SR-rich sequence)
-
[γ-³³P]ATP
-
Test inhibitors (e.g., this compound) and DMSO (vehicle control)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the respective SRPK enzyme, and the substrate peptide.
-
Add the diluted inhibitor or DMSO to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Allow the filters to dry and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the engagement of an inhibitor with its target protein in live cells.
Materials:
-
HEK293T cells
-
Expression vector encoding an SRPK isoform fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescently labeled ligand that binds to the SRPK active site)
-
NanoBRET™ Nano-Glo® Substrate
-
Test inhibitors (e.g., this compound) and DMSO
-
White, 96-well assay plates
Procedure:
-
Seed HEK293T cells in a 96-well plate and transfect with the SRPK-NanoLuc® expression vector.
-
Culture the cells for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test inhibitor in Opti-MEM®.
-
Add the diluted inhibitor or DMSO to the cells.
-
Add the NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Calculate the percentage of inhibition of the BRET signal for each inhibitor concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the SRPK signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: SRPK Signaling Pathway in Alternative Splicing.
Caption: Experimental Workflow for SRPK Inhibitor Characterization.
Safety Operating Guide
Essential Safety and Operational Protocols for Handling MSC-1186
This guide provides crucial safety and logistical information for the handling and disposal of MSC-1186, a highly selective and potent pan-SRPK inhibitor. The content is tailored for researchers, scientists, and drug development professionals to ensure the safe execution of laboratory procedures involving this compound. As this compound is a potent bioactive molecule, all handling should be performed with rigorous adherence to safety protocols to minimize exposure risk.
Compound Data and Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following quantitative data has been compiled from technical information sheets. This information is critical for risk assessment and experimental planning.
| Property | Value |
| Target(s) | SRPK1 / SRPK2 / SRPK3 |
| Molecular Formula | C₂₀H₁₈ClFN₆O₂S |
| Molecular Weight | 461.90 g/mol |
| In Vitro Potency (IC₅₀) | SRPK1: 2.7 nM, SRPK2: 81 nM, SRPK3: 0.59 nM[1] |
| Cellular Potency (EC₅₀ in HEK293T) | SRPK1: 98 nM, SRPK3: 40 nM[1] |
| Recommended Cell Assay Concentration | Up to 1 µM[2][3] |
| Storage Conditions | Store solid at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table outlines the required PPE for various laboratory tasks involving this compound.
| Task Category | Required Personal Protective Equipment |
| General Laboratory Work (Low Concentration Solutions) | • Primary: Standard laboratory coat, safety glasses with side shields, nitrile gloves, closed-toe shoes. |
| Handling of Powders/Solids (e.g., Weighing) | • Primary: Disposable lab coat or gown, chemical splash goggles, double-gloving (nitrile), closed-toe shoes.• Secondary/Task-Specific: Use of a certified chemical fume hood or ventilated balance enclosure is mandatory. A respirator may be required based on risk assessment. |
| Preparation of Stock Solutions | • Primary: Chemical-resistant apron over a lab coat, chemical splash goggles, nitrile gloves, closed-toe shoes.• Secondary/Task-Specific: All work should be conducted within a chemical fume hood. |
| Spill Cleanup | • Primary: Chemical-resistant coveralls or gown, chemical splash goggles or face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), shoe covers.• Secondary/Task-Specific: Appropriate respiratory protection. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk. The following section details the operational plan for handling this compound from receipt to disposal.
Preparation and Pre-Handling
-
Designated Area: Designate a specific area within a laboratory, such as a chemical fume hood, for all manipulations of this compound.
-
Assemble Materials: Before handling the compound, gather all necessary equipment, including PPE, weighing paper, spatulas, vials, and solvents.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.
-
Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
Handling Procedures
-
Weighing (Solid Compound):
-
Perform all weighing of powdered this compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of airborne particles.
-
Use anti-static weighing dishes or paper.
-
Carefully transfer the desired amount using a dedicated spatula.
-
Close the primary container tightly immediately after use.
-
-
Solution Preparation:
-
In a chemical fume hood, add the solvent to the vial containing the weighed this compound.
-
Ensure the vial is securely capped before mixing or vortexing.
-
If sonication is required, ensure the vial is sealed to prevent aerosol generation.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills or if there is a risk of significant airborne dust, evacuate the immediate area.
-
Don Additional PPE: Before attempting cleanup, don the appropriate PPE for spill management.
-
Spill Cleanup Protocol:
-
Solid Spills: Gently cover the spill with absorbent material. If necessary, lightly moisten the material with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite (B1170534) or chemical absorbent pads), starting from the outside and working inwards. Once fully absorbed, scoop the material into a labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: At the point of generation, segregate all this compound waste from other waste streams.
-
Solid Waste:
-
Place all contaminated solid waste (e.g., pipette tips, vials, gloves, weighing paper) into a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not pour any this compound waste down the drain.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Collection: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Mandatory Visualization
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
